4-Ethoxy-3,5-diiodobenzaldehyde
Description
BenchChem offers high-quality 4-Ethoxy-3,5-diiodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-diiodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3,5-diiodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKCHXBRSBJZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-Ethoxy-3,5-diiodobenzaldehyde
An In-Depth Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive analysis of 4-Ethoxy-3,5-diiodobenzaldehyde, a halogenated aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from structurally analogous compounds to provide a robust overview of its chemical identity, predicted physicochemical properties, and potential reactivity. We present detailed, field-proven synthetic protocols, explain the causality behind experimental choices, and explore its potential as a versatile building block for creating complex molecular architectures via reactions of the aldehyde moiety and metal-catalyzed cross-coupling at the carbon-iodine bonds. This guide is intended to serve as a foundational resource for scientists and drug development professionals seeking to incorporate this promising intermediate into their research endeavors.
Chemical Identity and Structural Analysis
4-Ethoxy-3,5-diiodobenzaldehyde is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with a formyl (-CHO) group, an ethoxy (-OCH₂CH₃) group, and two iodine atoms.
-
IUPAC Name: 4-Ethoxy-3,5-diiodobenzaldehyde
-
Molecular Formula: C₉H₈I₂O₂
-
Molecular Weight: 401.97 g/mol
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or specialized research chemical.
Core Structural Features
The unique arrangement of functional groups on the benzaldehyde scaffold imparts a distinct electronic and steric profile. The aldehyde group and the two iodine atoms act as electron-withdrawing groups, rendering the aromatic ring relatively electron-poor. Conversely, the ethoxy group is an electron-donating group via resonance. This electronic push-pull system influences the molecule's reactivity. The bulky iodine atoms flanking the ethoxy group create significant steric hindrance, which can direct the regioselectivity of certain reactions.
Caption: 2D structure of 4-Ethoxy-3,5-diiodobenzaldehyde.
Physicochemical and Spectral Properties
Direct experimental data for 4-Ethoxy-3,5-diiodobenzaldehyde is not available. However, its properties can be reliably predicted based on closely related analogs. The data presented below are estimations, with values for known compounds provided for comparison.
| Property | Predicted Value (4-Ethoxy-3,5-diiodobenzaldehyde) | Analog: 4-Hydroxy-3,5-diiodobenzaldehyde[1] | Analog: 4-Ethoxy-3-iodobenzaldehyde[2] |
| Appearance | Pale yellow to brown solid | Pale yellow to brown solid | White solid |
| Melting Point (°C) | >100 (estimated) | ~200 | 78–81 |
| Boiling Point (°C) | >300 (estimated) | Decomposes | Not available |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water | Soluble in polar organic solvents | Soluble in common organic solvents |
Predicted Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. Key signals would include: a singlet for the aldehyde proton (δ ≈ 9.8-10.0 ppm), a singlet for the two equivalent aromatic protons (δ ≈ 8.0-8.3 ppm), a quartet for the ethoxy methylene protons (-OCH₂-) (δ ≈ 4.1-4.3 ppm), and a triplet for the ethoxy methyl protons (-CH₃) (δ ≈ 1.4-1.6 ppm). This pattern is consistent with observations for other 4-alkoxybenzaldehydes.[3]
-
¹³C NMR: Expected signals include the aldehyde carbonyl carbon (δ ≈ 190 ppm), aromatic carbons attached to iodine (δ ≈ 85-95 ppm), and carbons of the ethoxy group (δ ≈ 65 ppm and 15 ppm).
-
IR Spectroscopy: The infrared spectrum should display a strong, characteristic absorption band for the aldehyde C=O stretch around 1690-1705 cm⁻¹.[4] Additional key signals would include C-H stretches for the aldehyde and aromatic ring (2700-2800 cm⁻¹ and 3000-3100 cm⁻¹, respectively) and C-O ether stretches (1200-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 402, along with characteristic isotopic patterns due to the presence of two iodine atoms.
Synthesis and Methodologies
The synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde can be approached from two primary, logical pathways, depending on the availability of starting materials. Both methods rely on well-established, high-yielding organic transformations.
Route A: Direct Iodination of 4-Ethoxybenzaldehyde
This is arguably the most direct approach. The ethoxy group is an activating, ortho, para-director. Since the para position is blocked by the aldehyde, electrophilic substitution is strongly directed to the ortho positions (C3 and C5).
Causality: The choice of an iodinating agent and reaction conditions is critical. A combination of molecular iodine (I₂) and an oxidant like (diacetoxyiodo)benzene (PIDA) generates a highly electrophilic iodine species in situ, capable of di-iodinating the activated aromatic ring under relatively mild conditions.[2] This avoids the harsh conditions associated with other iodination methods.
Experimental Protocol:
-
To a solution of 4-ethoxybenzaldehyde (1.0 equiv) in dichloromethane (DCM, 0.5 M) in a Schlenk tube, add molecular iodine (I₂, 2.2 equiv).
-
Add (diacetoxyiodo)benzene (PIDA, 3.0 equiv) to the mixture.
-
Seal the tube under an inert atmosphere (N₂) and stir the mixture at 60 °C for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield the final product.
Caption: Workflow for the direct iodination of 4-ethoxybenzaldehyde.
Route B: Ethylation of 4-Hydroxy-3,5-diiodobenzaldehyde
This alternative route utilizes the Williamson ether synthesis. It is the preferred method if 4-hydroxy-3,5-diiodobenzaldehyde is the more accessible starting material.[1]
Causality: This reaction proceeds via an Sₙ2 mechanism. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenolic hydroxyl group to form a phenoxide. This nucleophilic phenoxide then displaces a halide from an ethylating agent like ethyl iodide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, as it effectively solvates the potassium cation without interfering with the nucleophile.
Experimental Protocol:
-
Suspend 4-hydroxy-3,5-diiodobenzaldehyde (1.0 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv) in anhydrous DMF (0.4 M).
-
Stir the mixture at room temperature for 30 minutes to ensure formation of the phenoxide.
-
Add ethyl iodide (C₂H₅I, 1.5 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water, which will precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol to remove residual DMF and impurities.
-
The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Caption: Workflow for the ethylation of 4-hydroxy-3,5-diiodobenzaldehyde.
Chemical Reactivity and Synthetic Applications
4-Ethoxy-3,5-diiodobenzaldehyde is a powerful synthetic intermediate due to its three distinct reactive sites.
Reactions of the Aldehyde Group
The aldehyde functionality can participate in a wide array of classical transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To generate alkenes.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations, to form α,β-unsaturated systems.[5]
-
Oxidation/Reduction: Conversion to the corresponding carboxylic acid or benzyl alcohol.
Reactions of the Carbon-Iodine Bonds
The C-I bonds are the most valuable feature for drug development professionals. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. The presence of two iodine atoms allows for sequential or dual coupling reactions to build complex, three-dimensional molecules from a planar core.
-
Suzuki Coupling: With boronic acids to form biaryl structures.
-
Sonogashira Coupling: With terminal alkynes to create aryl alkynes.
-
Heck Coupling: With alkenes.
-
Buchwald-Hartwig Amination: With amines to form diarylamines.
The ability to perform two distinct coupling reactions by carefully controlling stoichiometry or using substrates of differing reactivity makes this molecule a highly versatile scaffold.
Caption: Synthetic utility of 4-Ethoxy-3,5-diiodobenzaldehyde as a central scaffold.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3,5-diiodobenzaldehyde is not available, the handling precautions should be based on those for similar halogenated aromatic aldehydes.[6][7]
-
Health Hazards: May be harmful if swallowed. Causes skin and serious eye irritation.[6][8] May cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fumes.[7] Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[6][8]
-
Handling: Keep away from heat, sparks, and open flames.[6] Store in a cool, dry, and well-ventilated place. Keep container tightly closed, preferably under an inert atmosphere.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[6][7]
-
-
Incompatible Materials: Strong oxidizing agents, strong bases.[6]
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Sigma-Aldrich. (2024).
- metasci. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR.
- Benchchem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
- CymitQuimica. (n.d.). CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde.
- Benchchem. (n.d.).
- Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
Sources
- 1. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
An In-depth Technical Guide to the Solubility of 4-Ethoxy-3,5-diiodobenzaldehyde in Organic Solvents
Foreword for the Researcher
In the landscape of pharmaceutical research and fine chemical synthesis, a molecule's solubility profile is not merely a data point; it is a critical determinant of its utility, bioavailability, and applicability. 4-Ethoxy-3,5-diiodobenzaldehyde, a halogenated aromatic aldehyde, presents a unique set of physicochemical properties that necessitate a thorough understanding of its behavior in various organic media. This guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug development professional. In the absence of extensive public data on this specific molecule, we pivot from a simple data sheet to a comprehensive methodological guide. This document will not only explore the theoretical underpinnings of its solubility but will also provide robust, field-proven protocols for its empirical determination. Our focus is on empowering you, the researcher, with the principles and techniques to generate reliable and reproducible solubility data, forming a self-validating system for your experimental needs.
Theoretical Framework: Predicting Solubility Behavior
The adage "like dissolves like" serves as our foundational principle.[1] The solubility of 4-Ethoxy-3,5-diiodobenzaldehyde is a result of the interplay between its structural features and the properties of the solvent.
-
The Benzaldehyde Core: The aromatic ring renders the molecule largely nonpolar, favoring solubility in solvents with similar characteristics.[1] The aldehyde group (-CHO) introduces a degree of polarity through its carbonyl function.[1]
-
Influence of Substituents:
-
Ethoxy Group (-OCH₂CH₃): This ether linkage adds some polar character and potential for hydrogen bonding with protic solvents, though its nonpolar alkyl chain can also enhance solubility in less polar media.
-
Iodo Groups (-I): The two iodine atoms significantly increase the molecular weight and polarizability of the molecule. Halogenation generally decreases aqueous solubility.[2] However, in organic solvents, the large, polarizable nature of iodine can lead to favorable van der Waals interactions, influencing solubility in a complex manner. Organic halides are generally soluble in common organic solvents.[3]
-
-
Solvent Properties of Interest:
-
Polarity: A solvent's polarity, often quantified by its dielectric constant, is a key predictor of its ability to dissolve a polar solute.
-
Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone). The aldehyde oxygen of our target molecule can act as a hydrogen bond acceptor.
-
Dispersive Forces: Important for nonpolar interactions, these forces are significant for the iodinated aromatic ring.
-
Based on these principles, we can anticipate that 4-Ethoxy-3,5-diiodobenzaldehyde will exhibit good solubility in polar aprotic solvents like acetone and chloroform, and moderate solubility in polar protic solvents like ethanol.[4][5] Its solubility in nonpolar solvents like hexane is expected to be lower.
Experimental Determination of Solubility: Protocols and Rationale
The Shake-Flask Method for Equilibrium
All subsequent analytical methods rely on the preparation of a saturated solution at a specific temperature. The shake-flask method is the gold standard for achieving this equilibrium.
Protocol:
-
Add an excess of solid 4-Ethoxy-3,5-diiodobenzaldehyde to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Place the vial in a temperature-controlled shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully extract a clear aliquot of the supernatant for analysis, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is recommended.
Method 1: Gravimetric Analysis
This classical method is straightforward and relies on the precise measurement of mass.[6][7][8] It is most suitable for determining solubility in volatile solvents.
Causality: The gravimetric method directly quantifies the mass of the dissolved solute by removing the solvent through evaporation. Its accuracy is contingent on the complete removal of the solvent and the non-volatility of the solute.
Experimental Protocol:
-
Prepare a saturated solution of 4-Ethoxy-3,5-diiodobenzaldehyde in the solvent of interest at a constant temperature as described in section 2.1.
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be necessary.
-
Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a desiccator or oven.
-
The final solubility is calculated as the mass of the residue divided by the volume of the aliquot taken.
Caption: Workflow for Gravimetric Solubility Determination.
Method 2: UV/Vis Spectrophotometry
This method is well-suited for aromatic compounds due to their strong UV absorbance.[9] It is a rapid and sensitive technique.
Causality: UV/Vis spectrophotometry operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with known concentrations, the concentration of an unknown saturated solution can be determined. Aromatic compounds like 4-Ethoxy-3,5-diiodobenzaldehyde have distinct absorbance spectra due to their conjugated systems.[10][11][12]
Experimental Protocol:
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a dilute solution of 4-Ethoxy-3,5-diiodobenzaldehyde in the solvent of interest.
-
Scan the solution using a UV/Vis spectrophotometer to find the wavelength with the highest absorbance. This λ_max will be used for all subsequent measurements to maximize sensitivity.
-
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in section 2.1.
-
Dilute the clear supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculate Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.
-
Caption: Workflow for UV/Vis Spectrophotometric Solubility Determination.
Method 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method, capable of separating the analyte from any potential impurities or degradation products.[13][14][15][16]
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A detector (e.g., UV) quantifies the amount of analyte eluting from the column. Similar to UV/Vis spectrophotometry, a calibration curve is used to relate the detector response (peak area) to concentration.
Experimental Protocol:
-
Develop an HPLC Method:
-
Select a suitable reversed-phase column (e.g., C18).
-
Determine an appropriate mobile phase (e.g., a mixture of acetonitrile and water) that provides good peak shape and a reasonable retention time for 4-Ethoxy-3,5-diiodobenzaldehyde.
-
Set the UV detector to the λ_max of the compound.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations.
-
Inject a fixed volume of each standard into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a graph of peak area versus concentration to create a calibration curve.
-
-
Analyze the Saturated Solution:
-
Prepare a saturated solution as described in section 2.1.
-
Dilute the clear supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the same fixed volume of the diluted sample into the HPLC.
-
-
Calculate Solubility:
-
Determine the concentration of the diluted sample from the calibration curve using its peak area.
-
Multiply this concentration by the dilution factor to obtain the solubility.
-
Sources
- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. pharmajournal.net [pharmajournal.net]
- 7. scribd.com [scribd.com]
- 8. msesupplies.com [msesupplies.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. improvedpharma.com [improvedpharma.com]
Introduction: The Therapeutic Potential of Halogenated Benzaldehydes
An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Ethoxy-3,5-diiodobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents. Their inherent reactivity and the ability to precisely modify their aromatic core allow for the fine-tuning of pharmacological properties. Within this broad class, halogenated benzaldehydes are of particular interest due to the unique physicochemical properties imparted by halogen atoms, such as altered lipophilicity, metabolic stability, and the capacity for halogen bonding, which can significantly enhance drug-target interactions.
This technical guide focuses on the largely unexplored class of 4-Ethoxy-3,5-diiodobenzaldehyde derivatives. The core structure is distinguished by three key features:
-
A Reactive Aldehyde Group: This serves as a synthetic handle for the creation of a diverse library of derivatives, including Schiff bases, hydrazones, and oximes, which are prevalent in bioactive molecules.[1][2]
-
Di-iodo Substitution: The presence of two iodine atoms at the ortho-positions to the hydroxyl/ethoxy group creates a molecular architecture reminiscent of thyroid hormones and their analogs. This substitution pattern is known to confer potent biological activities, including antitumor effects.[3]
-
An Ethoxy Group: This group modulates the electronic and steric properties of the scaffold, influencing its solubility, membrane permeability, and interaction with biological targets.
This document provides a comprehensive overview of the synthetic pathways to the core scaffold and its principal derivatives, discusses the predicted biological activities based on structurally related compounds, and offers detailed experimental protocols to facilitate further research in this promising area.
Part 1: Synthesis of the Core Scaffold: 4-Ethoxy-3,5-diiodobenzaldehyde
The synthesis of the 4-Ethoxy-3,5-diiodobenzaldehyde core can be approached through two primary logical pathways: the iodination of an ethoxylated precursor or the ethoxylation of a di-iodinated precursor. The latter is often more practical, starting from the commercially available 4-hydroxy-3,5-diiodobenzaldehyde.[4]
Synthetic Pathway: Williamson Ether Synthesis
The most direct method for preparing the title compound is the Williamson etherification of 4-hydroxy-3,5-diiodobenzaldehyde. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an ethyl halide.
Caption: Proposed synthesis of the core scaffold.
Detailed Experimental Protocol: Synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde
This protocol is adapted from standard Williamson etherification procedures for substituted phenols.[5]
Materials:
-
4-Hydroxy-3,5-diiodobenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl Iodide (C₂H₅I) or Bromoethane (C₂H₅Br) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3,5-diiodobenzaldehyde and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the mixture to 70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Ethoxy-3,5-diiodobenzaldehyde.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Key Derivative Classes and Synthetic Strategies
The aldehyde functionality of 4-Ethoxy-3,5-diiodobenzaldehyde is a gateway to a vast array of derivatives. The following pathways represent common and synthetically accessible modifications with high potential for yielding biologically active compounds.
Caption: Key synthetic pathways from the core scaffold.
Hydrazone Derivatives
Hydrazones are a well-established class of compounds with a broad range of pharmacological activities, including antiamoebic, anticancer, and antimicrobial properties.[1][2] They are synthesized via the condensation reaction between the parent aldehyde and a substituted hydrazine or hydrazide.
Experimental Protocol: Synthesis of a Representative Hydrazone Derivative
Materials:
-
4-Ethoxy-3,5-diiodobenzaldehyde (1.0 eq)
-
A substituted acetohydrazide (e.g., 2-((4-chloro-1,3-benzoxazol-2-yl)sulfanyl)acetohydrazide) (1.0 eq)[2]
-
Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4-Ethoxy-3,5-diiodobenzaldehyde in ethanol in a round-bottom flask.
-
Add the substituted acetohydrazide to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure hydrazone derivative.
-
Characterize the structure using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the hydrazone can be confirmed by the appearance of a characteristic -N-H proton signal in the ¹H NMR spectrum and the C=N signal in the ¹³C NMR spectrum.[2]
Part 3: Predicted Biological Activity and Structure-Activity Relationships (SAR)
While direct biological data for 4-Ethoxy-3,5-diiodobenzaldehyde derivatives is not yet available, a strong case for their therapeutic potential can be built by examining structurally analogous compounds.
Anticancer and Tumoricidal Potential
The di-iodinated phenolic ring is a key pharmacophore in certain anticancer agents. A notable example is methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME), a hormonally inactive thyroid hormone analog that exhibits tumoricidal action.[3] The mechanism involves selective uptake by tumor cells, leading to cytotoxicity, while normal cells are largely unaffected.[3] It is plausible that derivatives of 4-Ethoxy-3,5-diiodobenzaldehyde could share this mechanism.
Furthermore, other dihydroxybenzene derivatives have been shown to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in proliferating cells, leading to significant antitumor activity.[6]
Table 1: Biological Activity of Structurally Related Compounds
| Compound/Class | Biological Activity | Target/Mechanism | Reference |
| DIME | Tumoricidal against E-ras 20 cells | Selective uptake by tumor cells | [3] |
| 3,4-dihydroxybenzaldoxime | Antitumor (L1210 murine leukemia) | Ribonucleotide reductase inhibition (IC₅₀ = 38 µM) | [6] |
| 3,5-Dimethoxybenzaldehyde | Antifungal | MAPK and cell wall integrity pathways | [7] |
| Benzohydrazides | Antiamoebic (Entamoeba histolytica) | Not specified | [1] |
| Benzoxazole Hydrazones | Cytotoxic (Anticancer) | Not specified | [2] |
Antimicrobial and Antifungal Activity
Benzaldehyde derivatives are widely recognized for their antimicrobial properties. Derivatives of 3,5-dimethoxybenzaldehyde have shown potent antifungal activity against pathogenic fungi like Aspergillus fumigatus.[7] The mechanism is believed to involve the disruption of cell wall integrity and MAPK signaling pathways.[7] Given the structural similarity, the 4-Ethoxy-3,5-diiodobenzaldehyde scaffold is a promising starting point for developing novel antifungal agents. The incorporation of hydrazone moieties, which are known to possess antimicrobial activity, could further enhance this effect.[2]
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related scaffolds, the following SAR principles can be hypothesized:
-
The Aldehyde-Derived Moiety: The nature of the group formed from the aldehyde (e.g., imine, hydrazone, oxime) is critical. For hydrazones, substitutions on the distal phenyl ring can dramatically alter activity, with electron-withdrawing groups often enhancing potency.[2]
-
The Di-iodo Substitution: These atoms are likely crucial for activity, potentially through halogen bonding with the target protein or by influencing the overall electronic character and conformation of the molecule, as seen in thyroid hormone analogs.[3]
-
The 4-Ethoxy Group: Compared to a hydroxyl or methoxy group, the ethoxy group provides increased lipophilicity, which may enhance cell membrane permeability. This can be a key parameter to modify when optimizing pharmacokinetic properties.[8]
Conclusion and Future Outlook
The 4-Ethoxy-3,5-diiodobenzaldehyde scaffold represents a promising, yet underexplored, area for drug discovery. Its straightforward synthesis and the vast chemical space accessible through derivatization of its aldehyde group make it an attractive target for medicinal chemists. Drawing on evidence from structurally related compounds, its derivatives hold significant potential as anticancer, antifungal, and antimicrobial agents.
Future research should focus on:
-
Synthesis and Characterization: Preparation of a diverse library of derivatives, particularly hydrazones and Schiff bases, with systematic variation of substituents.
-
Biological Screening: Comprehensive in vitro screening of the synthesized library against panels of cancer cell lines and pathogenic microbes.
-
Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and pathways involved.
-
Computational Modeling: Employing molecular docking and other computational tools to understand binding modes and guide the rational design of next-generation derivatives.
The conceptual framework and detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising class of molecules.
References
Sources
- 1. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Structural specificity and tumoricidal action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 4-Ethoxy-3,5-dimethoxybenzaldehyde | C11H14O4 | CID 4771099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde: Synthesis, Properties, and Potential as a Thyromimetic Intermediate
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-3,5-diiodobenzaldehyde, a specialized aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug development. While direct experimental data for this compound is not extensively documented in publicly accessible literature, its structure presents a compelling scaffold for the synthesis of novel thyroid hormone analogues and other bioactive molecules. This document establishes the formal nomenclature and predicted physicochemical properties of the compound. Furthermore, it outlines a robust, field-proven synthetic pathway, grounded in established organic chemistry principles, and provides a detailed experimental protocol. The guide elucidates the compound's potential utility as a key intermediate, drawing parallels to the structure of endogenous thyroid hormones and discussing its value as a versatile building block in organic synthesis. This paper is intended to serve as a foundational resource for scientists exploring thyromimetics and leveraging halogenated benzaldehydes in pharmaceutical research.
Chemical Identity and Nomenclature
The precise identification and naming of a compound are critical for unambiguous communication in scientific research. This section defines the structure and formal nomenclature for 4-Ethoxy-3,5-diiodobenzaldehyde.
IUPAC Nomenclature
The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is 4-Ethoxy-3,5-diiodobenzaldehyde . This name is derived by identifying the parent structure as benzaldehyde, with substituents named and numbered according to IUPAC rules.
Synonyms and Identifiers
While no common synonyms are widely established due to its specialized nature, the following identifiers can be computationally generated to define the molecule:
-
InChI: InChI=1S/C9H8I2O2/c1-2-13-9-6(10)3-5(4-12)7(11)8(9)1/h3-4H,2H2,1H3
-
InChIKey: FHPJLYVFJIGVSA-UHFFFAOYSA-N
-
SMILES: CCOC1=C(C=C(C=C1I)C=O)I
-
CAS Registry Number: A unique CAS number has not been assigned, reflecting its status as a novel or specialized research chemical.
Structural Representation
The chemical structure consists of a central benzene ring functionalized with an aldehyde group, an ethoxy group, and two iodine atoms positioned ortho to the ethoxy group and meta to the aldehyde.
Physicochemical Properties: A Predictive Analysis
In the absence of comprehensive experimental data, physicochemical properties can be reliably predicted using computational models and by drawing comparisons with structurally similar compounds. These properties are fundamental for designing experimental conditions, predicting solubility, and assessing potential bioavailability.
| Property | Predicted Value | Basis of Prediction / Structural Analogs |
| Molecular Formula | C₉H₈I₂O₂ | Calculated from structure. |
| Molecular Weight | 401.97 g/mol | Calculated from atomic weights. Compare with 3,5-diiodobenzaldehyde (357.91 g/mol )[1] and 3-ethoxy-4-hydroxy-5-iodobenzaldehyde (292.07 g/mol ).[2] |
| Appearance | Off-white to pale yellow solid | Inferred from related iodinated and ethoxylated benzaldehydes, which are typically crystalline solids at room temperature.[3][4] |
| Boiling Point | > 350 °C (decomposes) | High molecular weight and strong intermolecular forces due to iodine atoms suggest a high boiling point. Predicted boiling point for 4-ethoxy-3-iodo-5-methoxybenzaldehyde oxime is 385.1°C.[5] |
| LogP (Octanol/Water) | ~ 3.5 - 4.5 | The presence of two lipophilic iodine atoms significantly increases the LogP value compared to non-halogenated analogs like 4-ethoxybenzaldehyde. The predicted XLogP3 for 3-ethoxy-4-hydroxy-5-iodobenzaldehyde is 2.8.[2] |
| Solubility | Insoluble in water; Soluble in organic solvents. | Expected to be soluble in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Ethyl Acetate. This is typical for halogenated aromatic compounds.[6] |
Synthesis and Organic Chemistry
The synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde can be approached through a logical, multi-step sequence starting from readily available precursors. The proposed pathway leverages well-established, high-yielding reactions common in medicinal chemistry workflows.
Proposed Synthetic Pathway
The most efficient synthetic strategy involves a two-step process starting from 3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin), a common and inexpensive starting material.[6] The core of this synthesis is the direct electrophilic iodination of the activated aromatic ring.
The causality for this choice rests on the activating nature of the hydroxyl and ethoxy groups. The para-hydroxyl group is a powerful ortho-para director. With the para position blocked, it strongly directs electrophiles to the two ortho positions (C3 and C5). The ethoxy group further activates these positions. This electronic configuration makes the direct di-iodination a highly favorable and selective reaction.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from proven methodologies for the iodination of substituted phenols.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure completion.
Objective: To synthesize 4-Ethoxy-3,5-diiodobenzaldehyde from 3-Ethoxy-4-hydroxybenzaldehyde.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, 1.0 eq)
-
Iodine (I₂, 2.2 eq)
-
Potassium Iodide (KI, 2.5 eq)
-
Sodium Hydroxide (NaOH)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Hydrochloric Acid (HCl, 2M)
-
Deionized Water
-
Ethanol
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in a 1M aqueous solution of sodium hydroxide. Cool the flask in an ice-water bath to 0-5 °C.
-
Iodinating Agent Preparation: In a separate beaker, dissolve iodine (2.2 eq) and potassium iodide (2.5 eq) in a minimal amount of deionized water to form Lugol's solution. The potassium iodide is crucial for solubilizing the iodine in the aqueous medium.
-
Electrophilic Iodination: Add the prepared iodine solution dropwise to the stirred, cooled solution of ethyl vanillin over 30-60 minutes. Maintain the temperature below 10 °C. The reaction mixture will likely change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.
-
Work-up and Quenching: Once the reaction is complete, cool the flask in an ice bath. Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color disappears.
-
Acidification and Precipitation: Acidify the solution to a pH of ~2 by the slow addition of 2M HCl. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 4-Ethoxy-3,5-diiodobenzaldehyde. Dry the final product under vacuum.
Relevance in Drug Discovery and Research
The true value of 4-Ethoxy-3,5-diiodobenzaldehyde is realized when viewed as a strategic intermediate for creating complex, high-value molecules, particularly in the field of endocrinology.
Structural Analogy to Thyroid Hormones
The core structure of this compound bears a striking resemblance to the di-iodinated phenolic ring of endogenous thyroid hormones, namely L-tetraiodothyronine (thyroxine, T4) and L-triiodothyronine (T3).[7] These hormones are critical regulators of metabolism, growth, and development.[8]
-
Key Structural Features:
-
Di-iodo Substitution: The 3,5-diiodo pattern is a hallmark of active thyroid hormones.
-
Oxygenated Substituent at C4: The ethoxy group at the 4-position mimics the phenolic ether linkage found in T3 and T4.
-
Reactive Handle: The aldehyde group at the 1-position provides a versatile chemical handle for further synthetic elaboration, a feature not present in the native hormones.
-
This structural mimicry makes it an ideal starting point for synthesizing thyromimetics—compounds that can selectively interact with thyroid hormone receptors (TRs).[8] Specifically, it could be used to build analogues targeting the TRβ isoform, which is implicated in lipid metabolism, offering potential therapeutic avenues for hyperlipidemia.[8] An existing related compound, 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde, is even referred to as "T4-aldehyde," highlighting the direct conceptual link.[9]
Applications as a Versatile Chemical Building Block
Beyond its thyromimetic potential, 4-Ethoxy-3,5-diiodobenzaldehyde is a valuable building block for organic synthesis.[10] The aldehyde functionality is one of the most versatile in chemistry, participating in a wide array of transformations:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To create substituted styrenes.
-
Oxidation: To produce the corresponding benzoic acid.
-
Condensation Reactions: To build heterocyclic systems.
The presence of iodine atoms also allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse molecular fragments to build complex molecular architectures. This dual functionality makes the compound a powerful tool for generating libraries of novel compounds for drug screening. Similar iodinated benzaldehydes are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[11]
Conclusion and Future Directions
4-Ethoxy-3,5-diiodobenzaldehyde represents a molecule of significant synthetic potential, particularly for researchers in drug discovery. While not a common off-the-shelf chemical, its logical and efficient synthesis from inexpensive precursors makes it highly accessible. Its structural similarity to thyroid hormones positions it as a key intermediate for the development of novel, selective thyromimetics. The next logical steps for researchers would be the experimental validation of the proposed synthesis and the full characterization of the compound's physicochemical and spectroscopic properties. Subsequent exploration of its derivatization will undoubtedly unlock new avenues for creating sophisticated molecules with potential therapeutic applications.
References
-
MySkinRecipes. 4-Ethoxy-3,5-dimethoxybenzaldehyde. [Link]
-
PubChem. 4-Ethoxy-3,5-dimethoxybenzaldehyde | C11H14O4 | CID 4771099. [Link]
-
Royal Society of Chemistry. Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
-
Pharmaffiliates. CAS No : 39075-25-7 | Product Name : 4-Ethoxy-3,5-dimethoxybenzaldehyde,. [Link]
-
United States Environmental Protection Agency. 4-Ethoxy-3-hydroxy-5-methoxybenzaldehyde Properties. [Link]
-
PubChem. 4-Ethoxy-3-iodo-5-methoxybenzaldehyde | C10H11IO3 | CID 627854. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
mzCloud. 4 Ethoxybenzaldehyde. [Link]
-
National Institute of Standards and Technology. Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. [Link]
-
Cheméo. Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (CAS 134-96-3). [Link]
-
Thermo Scientific Alfa Aesar. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online. [Link]
-
SIELC Technologies. Benzaldehyde, 4-ethoxy-3-methoxy-. [Link]
-
National Center for Biotechnology Information. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS?. [Link]
-
VU Research Repository. SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. [Link]
-
PubChem. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074. [Link]
-
United States Environmental Protection Agency. Benzaldehyde, 4-ethoxy-3-hydroxy- - Substance Details - SRS. [Link]
-
National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. [Link]
-
United States Environmental Protection Agency. 4-Hydroxy-3,5-diiodobenzohydrazide Synonyms. [Link]
-
SLS. 3-Ethoxy-4-methoxybenzaldehyde | 252751-5G | SIGMA-ALDRICH. [Link]
-
PubChem. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde. [Link]
-
PubChem. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243. [Link]
-
PubChemLite. 4-ethoxy-3,5-difluorobenzaldehyde (C9H8F2O2). [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Chemistry Portal. Synthesis of (+)-4,5-Deoxyneodolabelline. [Link]
Sources
- 1. 3,5-Diiodobenzaldehyde | C7H4I2O | CID 10237074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 4-Ethoxy-3-iodo-5-methoxybenzaldehyde oxime CAS#: 431996-19-9 [m.chemicalbook.com]
- 6. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. vuir.vu.edu.au [vuir.vu.edu.au]
- 8. THYROID HORMONE ANALOGUES FOR THE TREATMENT OF METABOLIC DISORDERS: NEW POTENTIAL FOR UNMET CLINICAL NEEDS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What can 4-iodobenzaldehyde be used for?_Chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note: Crystallization Protocols for 4-Ethoxy-3,5-diiodobenzaldehyde Halogen-Bonded Complexes
Abstract
This application note details the methodological frameworks for synthesizing and crystallizing supramolecular complexes utilizing 4-Ethoxy-3,5-diiodobenzaldehyde as a ditopic halogen bond (XB) donor.[1][2] Due to the presence of two polarizable iodine atoms activated by the electron-withdrawing aldehyde group, this scaffold is a potent building block for designing co-crystals with Lewis bases (e.g., pyridines, amines).[1][3] This guide covers solvent selection strategies to minimize competitive solvation, solution-mediated growth, and mechanochemical screening (Liquid-Assisted Grinding), providing a robust roadmap for reproducible crystal engineering.[1][3]
Introduction & Mechanistic Grounding
The Chemical Scaffold
4-Ethoxy-3,5-diiodobenzaldehyde is characterized by a "sigma-hole"—a region of positive electrostatic potential on the extension of the C–I bond.[1] This allows the iodine atoms to act as electrophilic donors interacting with nucleophilic acceptors (N, O, S, Se).[1][3]
-
Donor Sites: C-3 and C-5 Iodine atoms (Ditopic capability).[1][2]
-
Acceptor Potential: The aldehyde oxygen (C=O) and ethoxy oxygen (–OEt) can act as weak hydrogen bond acceptors, potentially leading to competition during self-assembly.[3][2]
-
Steric Factors: The 4-ethoxy group provides steric bulk that prevents close face-to-face
-stacking, often directing the packing into 1D chains or 2D sheets driven by I[1]···N or I···O interactions.
The "Solvent Decides" Principle
In halogen bond crystal engineering, the solvent is not merely a medium but a competitor.[1][4]
-
Competing Solvents: Strong Lewis bases (DMSO, DMF, THF) will solvate the iodine sigma-hole, inhibiting the formation of the target complex.[3]
-
Non-Competing Solvents: Chloroform (
), Dichloromethane ( ), and Toluene are preferred as they interact weakly with the XB donor.[3][2] -
Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) are permissible; while they are H-bond donors, they are poor XB acceptors, often allowing the stronger I[3][2]···N interaction to dominate.
Pre-Crystallization Prerequisites
Before attempting co-crystallization, ensure the purity of the starting material.[1] 4-Ethoxy-3,5-diiodobenzaldehyde can degrade (de-iodinate) upon prolonged exposure to light.[1][3][2]
Purity Check Protocol:
-
Appearance: Should be a pale yellow to off-white solid.[1][2] Darkening indicates iodine liberation.[1][2]
-
1H NMR Validation: Check for the aldehyde proton singlet (~9.8 ppm) and the distinct aromatic protons.
-
Purification: If impure, recrystallize from hot Ethanol/Water (80:20 v/v).
Experimental Protocols
Method A: Solution-Mediated Co-Crystallization (Slow Evaporation)
Best for: Growing single crystals suitable for X-ray diffraction (SCXRD).[1][3][2]
Materials:
-
Donor: 4-Ethoxy-3,5-diiodobenzaldehyde (10 mg, 0.025 mmol)[1][3]
-
Acceptor: Target Lewis Base (e.g., 4,4'-bipyridine, pyrazine)[1][3]
-
Solvent: Chloroform (
) or Methanol ( )[3][2] -
Vessel: 4 mL glass vial with a pierced parafilm cap.
Procedure:
-
Stoichiometry Calculation: Determine if the target architecture is 1:1 (chain) or 2:1 (discrete trimer).[3][2]
-
Dissolution (Separate Vials):
-
Mixing: Slowly add the Acceptor solution to the Donor solution. Swirl gently for 30 seconds.
-
Filtration: Filter the mixture through a 0.45
m PTFE syringe filter into a clean, scratch-free vial. Nucleation sites on dust can cause rapid, poor-quality precipitation.[1][3] -
Evaporation: Cover with parafilm and poke 3-4 small holes.[1][2] Store in a vibration-free, dark environment at 20–25°C.
-
Harvesting: Crystals typically appear within 2–5 days.[1][2] Do not let the solvent evaporate completely to dryness ("dry crust"), as this lowers crystal quality.[3][2]
Method B: Liquid-Assisted Grinding (LAG)
Best for: High-throughput screening and bulk powder synthesis.[1][2]
Rationale: LAG utilizes mechanical energy to overcome activation barriers, often yielding complexes that are difficult to isolate from solution due to solubility mismatches.[1][3]
Procedure:
-
Weighing: Weigh the Donor (0.5 mmol) and Acceptor (0.5 mmol) directly into a stainless steel grinding jar (e.g., 10 mL volume).
-
Ball Loading: Add two 7mm stainless steel grinding balls.
-
Solvent Catalysis: Add 20–30
L of Methanol or Ethanol.[1][2] The solvent acts as a "molecular lubricant" to facilitate diffusion.[1][2] -
Grinding: Grind at 25–30 Hz for 20 minutes.
-
Analysis: The resulting fine powder should be analyzed immediately by Powder X-Ray Diffraction (PXRD) or DSC.[2] A shift in melting point compared to the individual components confirms complex formation.[1][2]
Method C: Vapor Diffusion
Best for: Components with drastically different solubilities.[1][3][2]
Procedure:
-
Inner Vial: Dissolve the less soluble component (usually the aldehyde) in a minimal amount of a "good" solvent (e.g., THF or Acetone) in a small 2 mL vial.
-
Outer Vial: Place the small vial (uncapped) inside a larger 20 mL vial.
-
Precipitant: Add a volatile "bad" solvent (e.g., Pentane or Hexane) to the large vial.[3][2] Ensure the liquid level is below the rim of the inner vial.[1][2]
-
Equilibration: Cap the large vial tightly. As Pentane diffuses into the THF, it lowers the solubility, gently forcing the complex to crystallize out of solution.[1]
Visualization of Workflow
The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on component solubility and screening goals.
Figure 1: Decision matrix for selecting the optimal crystallization methodology for halogen-bonded complexes.
Characterization & Validation
To ensure the resulting solid is a co-crystal and not a physical mixture, rely on these self-validating metrics:
| Technique | Expected Observation for Complex | Mechanism |
| FT-IR | Shift of C–I stretch to lower wavenumbers (e.g., from ~1100 to 1085 cm⁻¹).[1][2] | Bond weakening due to charge transfer to the acceptor.[1][2] |
| DSC | Single endothermic peak distinct from precursors (often between the two parent MPs).[2] | Formation of a new thermodynamic phase.[1][2] |
| SCXRD | I[1][3][2][5]···N distance < sum of van der Waals radii (approx.[2] 3.53 Å).[3][2] | Direct visualization of the halogen bond.[1][2] |
Troubleshooting Guide
-
Issue: Oiling out (Phase Separation).
-
Issue: Precipitation of pure aldehyde.
-
Issue: Polymorphism.
References
-
Metrangolo, P., & Resnati, G. (2014).[1][3][2] Halogen bonds in crystal engineering: like hydrogen bonds yet different.[1][2][6][7] Crystal Growth & Design, 14(10), 4813-4819.[1][3] [Link]
-
Gryl, M., et al. (2024).[1][3][2] Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines.[2][8] Crystals, 14(2), 128.[3][2] [Link][3][2]
-
Robertson, C. C., et al. (2017).[1][3][2] Hydrogen bonding vs. halogen bonding: the solvent decides.[1][2][9][10] Chemical Science, 8, 5392-5398.[1][3] [Link]
-
Wang, Y., et al. (2020).[1][3][2] Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.[1][8][11] CrystEngComm, 22, 5384-5394.[1][3] [Link]
Sources
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines [mdpi.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
green chemistry approaches to synthesizing 4-Ethoxy-3,5-diiodobenzaldehyde
This Application Note and Protocol Guide is designed for researchers and process chemists seeking sustainable, high-efficiency synthetic routes for 4-Ethoxy-3,5-diiodobenzaldehyde .[1]
Executive Summary
4-Ethoxy-3,5-diiodobenzaldehyde is a highly functionalized aromatic intermediate, combining the electrophilic reactivity of an aldehyde with the steric and electronic influence of bulky iodine atoms.[1] It serves as a critical scaffold in the development of radiopaque contrast agents , thyroid hormone analogs , and kinase inhibitors .
Traditional synthesis relies on hazardous reagents (e.g., Iodine Monochloride, Methyl Iodide) and toxic solvents (e.g., DMF, Chlorinated hydrocarbons). This guide presents a Green Chemistry paradigm, prioritizing Atom Economy , Benign Solvents , and Energy Efficiency .
Core Advantages of this Protocol:
-
Elimination of Chlorinated Solvents: Replaced with PEG-400 and bio-based Ethanol.
-
Halide-Free Alkylation: Utilizes Diethyl Carbonate (DEC) to avoid toxic ethyl halides.[1][2]
-
High Atom Economy: Uses
or to recycle iodine in situ, preventing waste.
Retrosynthetic Analysis & Strategy
The synthesis is approached via two distinct green pathways. Route A (Stepwise) is the recommended "Gold Standard" for reliability and scalability. Route B (Direct) is an advanced "One-Pot" method for high-throughput screening.[1]
Strategic Pathway Visualization
Figure 1: Retrosynthetic map highlighting the preferred stepwise pathway (Green/Yellow) versus the direct ether iodination (Red).
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Stepwise Synthesis
This route ensures maximum control over regioselectivity (mono- vs. di-iodination) and overcomes steric hindrance during alkylation.[1]
Step 1: Oxidative Iodination in Green Media
Objective: Synthesize 3,5-diiodo-4-hydroxybenzaldehyde (CAS: 1948-40-9).[1]
Green Innovation: Use of PEG-400 as a recyclable, non-volatile solvent and Iodic Acid (
Materials:
-
4-Hydroxybenzaldehyde (1.0 equiv)[1]
-
Molecular Iodine (
) (1.0 - 1.1 equiv)[1] -
Iodic Acid (
) (0.5 equiv) -
Solvent: Polyethylene Glycol-400 (PEG-400)[1]
Procedure:
-
Charge: In a round-bottom flask, dissolve 4-Hydroxybenzaldehyde (10 mmol, 1.22 g) in PEG-400 (15 mL).
-
Activation: Add finely powdered
(10 mmol, 2.54 g) and (5 mmol, 0.88 g). -
Reaction: Stir the mixture at 40–50 °C for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7). The mixture will transition from dark violet to pale orange/yellow as iodine is consumed.
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate immediately.
-
Filter the solid and wash with cold water (3 x 20 mL) to remove PEG-400 and traces of acid.[1]
-
Recycling: The aqueous PEG filtrate can be concentrated and reused (requires removal of salts).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]
Step 2: Green Ethylation via Carbonate Chemistry
Objective: Convert the phenol to the ethyl ether without using toxic ethyl halides (EtI/EtBr). Green Innovation: Diethyl Carbonate (DEC) acts as both solvent and reagent. It is non-toxic and biodegradable.
Materials:
-
Diethyl Carbonate (DEC) (Excess, acts as solvent)
-
Catalyst: Potassium Carbonate (
) (0.1 equiv) + Tetrabutylammonium Bromide (TBAB) (0.05 equiv)
Procedure:
-
Setup: Equip a flask with a reflux condenser and a drying tube (or
line). -
Charge: Add 3,5-Diiodo-4-hydroxybenzaldehyde (5 mmol, 1.87 g),
(0.5 mmol, 70 mg), and TBAB (0.25 mmol, 80 mg) into Diethyl Carbonate (10 mL).-
Note: TBAB is crucial here. The steric bulk of the two ortho-iodine atoms hinders the nucleophilic attack. The phase transfer catalyst helps shuttle the phenolate anion.
-
-
Reaction: Heat to reflux (~126 °C) . Stir vigorously for 12–18 hours.
-
Observation:
evolution indicates reaction progress.
-
-
Workup:
-
Distill off excess DEC (recoverable).
-
Dissolve the residue in Ethyl Acetate (green alternative: 2-MeTHF) and wash with water.[1]
-
Dry over
and concentrate.
-
-
Validation: Check NMR for the disappearance of the phenolic -OH signal (~9.8 ppm) and appearance of the ethoxy quartet (~4.2 ppm) and triplet (~1.4 ppm).
Protocol B: Electrochemical Iodination (Advanced)
Best for labs equipped with potentiostats or flow electrolysis cells.
Concept: Anodic oxidation of iodide (
Workflow:
-
Electrolyte: 0.1 M NaI in Water/Ethanol (1:1).
-
Electrodes: Platinum (Anode) and Stainless Steel (Cathode).
-
Operation: Constant current electrolysis (CCE) at 20 mA/cm² until 2.2 F/mol of charge is passed.
-
Advantage: "Reagent-less" oxidation; extremely high purity.
Data Presentation & Safety
Comparison of Methods
| Metric | Traditional Route (ICl / EtI) | Green Route A (PEG / DEC) | Green Route B (E-Chem) |
| Atom Economy | Low (Loss of Cl, salt waste) | High (Water & CO2 byproducts) | Very High |
| Solvent Hazard | High (DCM, DMF) | Negligible (PEG-400, DEC) | Negligible (Water/EtOH) |
| Yield (Step 1) | 75-85% | 90-95% | 85-92% |
| Scalability | Good | Excellent | Moderate (Equipment limited) |
Process Workflow Diagram
Figure 2: Operational workflow for the two-step green synthesis.
References
-
Laccase-catalyzed Iodination: "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols." RSC Advances, 2019.[4]
-
PEG-400 Green Iodination: "Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination." Bentham Science, 2020.
-
Electrochemical Iodination: "Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach." Molecules, 2023.[8]
-
Green Alkylation (DEC): "Aryl ethyl ethers prepared by ethylation using diethyl carbonate." Synthetic Communications, 2008.
-
Precursor Properties: "3,5-Diiodo-4-hydroxybenzaldehyde Properties & Solubility." ChemicalBook, 2024.
Sources
- 1. guidechem.com [guidechem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Green epoxidation of unactivated alkenes via the catalytic activation of hydrogen peroxide by 4-hydroxybenzaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1948-40-9 CAS MSDS (3,5-DIIODO-4-HYDROXYBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]
- 8. air.unimi.it [air.unimi.it]
microwave-assisted synthesis involving 4-Ethoxy-3,5-diiodobenzaldehyde
Application Note: Microwave-Enhanced Functionalization of 4-Ethoxy-3,5-diiodobenzaldehyde
Executive Summary & Strategic Value
This guide details the microwave-assisted synthesis and functionalization of 4-Ethoxy-3,5-diiodobenzaldehyde , a "privileged scaffold" in medicinal chemistry.[1][2] This molecule is unique due to its dense functionality:
-
Electrophilic Aldehyde (C1): A handle for condensation reactions (Knoevenagel, Schiff base) to extend carbon chains or form heterocycles.[1][2]
-
Bifunctional Aryl Iodides (C3, C5): High-reactivity sites for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the construction of sterically crowded biaryl systems.[1][2]
-
Ethoxy Group (C4): Provides lipophilicity and electron-donating character, modulating the solubility and electronic profile of the core ring.[1][2]
Why Microwave Irradiation? Traditional thermal heating of electron-rich, sterically hindered di-ortho-substituted benzaldehydes often results in prolonged reaction times (>12h) and incomplete conversion.[1][2] Microwave irradiation utilizes dipolar polarization (specifically of polar solvents like DMSO or DMF) to overcome the activation energy barrier of the crowded C-I bonds and the condensation equilibrium, typically reducing reaction times to under 30 minutes while suppressing side reactions (e.g., Cannizzaro disproportionation).
Synthesis of the Core Scaffold
Before functionalization, the core scaffold must be prepared.[2] Commercially available 4-hydroxy-3,5-diiodobenzaldehyde is the standard precursor.[1][2]
Protocol A: Rapid O-Alkylation (Etherification)
Objective: Convert the phenolic hydroxyl to an ethoxy group to lock the tautomer and increase lipophilicity.[2]
Reaction Scheme:
Materials:
-
Ethyl Iodide (1.5 eq)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 eq) -
Solvent: DMF (Dimethylformamide)[1]
Step-by-Step Protocol:
-
Setup: In a 10 mL microwave process vial, suspend 4-hydroxy-3,5-diiodobenzaldehyde (374 mg, 1 mmol) and
(276 mg, 2 mmol) in DMF (3 mL). -
Addition: Add Ethyl Iodide (120 µL, 1.5 mmol) via syringe. Cap the vial with a Teflon-lined septum.[1]
-
Irradiation: Place in a single-mode microwave reactor.
-
Workup: Pour the mixture into ice-water (20 mL). The product will precipitate as a pale yellow solid. Filter, wash with water, and dry.[3][4]
-
Validation:
Divergent Functionalization Protocols
Once the 4-ethoxy core is synthesized, it serves as the hub for two distinct pathways.[2]
Pathway A: Suzuki-Miyaura Cross-Coupling (The "Iodine" Handle)
Challenge: The C3 and C5 iodines are sterically hindered by the ortho-ethoxy and aldehyde groups.[1][2] Solution: High-temperature microwave heating facilitates oxidative addition of the Pd catalyst.[1][2]
Protocol:
-
Reagents:
-
Microwave Conditions:
-
Purification: The reaction mixture is diluted with EtOAc, washed with brine, and purified via flash chromatography.
-
Self-Validating Check:
-
Monitoring: The disappearance of the starting di-iodide is rapid.[1] If mono-coupled product persists (intermediate
), extend time by 5 mins.
-
Pathway B: Knoevenagel Condensation (The "Aldehyde" Handle)
Objective: Synthesis of styryl dyes or pharmacophores (e.g., reacting with Malononitrile).
Protocol:
-
Reagents:
-
Microwave Conditions:
-
Temp: 80°C
-
Time: 2-5 minutes
-
-
Result: High yield (>90%) of the benzylidenemalononitrile derivative.[1][2]
-
Self-Validating Check:
Experimental Data & Optimization
The following table summarizes typical optimization data for the Suzuki Coupling (Path A) using Phenylboronic acid.
| Entry | Solvent System | Catalyst | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Toluene/EtOH | 80 (Thermal) | 12 hrs | 45% | Incomplete; mono-coupled product observed.[1][2] | |
| 2 | DMF/H2O | 100 (MW) | 10 min | 60% | Significant homocoupling of boronic acid.[1][2] | |
| 3 | Dioxane/H2O | 120 (MW) | 15 min | 92% | Optimal.[1][2] Clean conversion. | |
| 4 | Ethanol | None | 100 (MW) | 30 min | 0% | Control experiment.[1][2] |
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways starting from the precursor.
Caption: Divergent synthetic workflow for 4-Ethoxy-3,5-diiodobenzaldehyde, highlighting the central role of the microwave-generated core scaffold.
Troubleshooting & Causality
-
Problem: Low yield in Suzuki coupling (Path A).
-
Cause: The "Ortho Effect."[1][2] The ethoxy group and the aldehyde group flank the iodine atoms, creating significant steric bulk that hinders the Palladium catalyst's approach.
-
Solution: Switch to sterically demanding ligands like S-Phos or bidentate ligands like dppf which force a wider bite angle, and increase microwave temperature to 120°C to drive the kinetics.[1][2]
-
-
Problem: "Oiling out" during Knoevenagel workup (Path B).
References
-
Kappe, C. O. (2004).[1][2] Controlled Microwave Heating in Modern Organic Synthesis.[1][2] Angewandte Chemie International Edition, 43(46), 6250–6284.[2] Link[1]
-
Leadbeater, N. E. (2005).[1][2] Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave Chemistry: A Clean and Green Synthetic Tool for Rapid Drug Discovery.[1][2] Chemical Society Reviews, 37, 1546-1557.[1][2] Link
-
Bhuiyan, M. M. H., et al. (2011).[2] Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Bangladesh Journal of Scientific and Industrial Research, 46(3), 301-306. Link
-
BenchChem. (2025).[1][2][4] Laboratory-Scale Synthesis of 3,5-Dihydroxybenzaldehyde (Precursor methodology reference). BenchChem Application Notes. Link(Note: Generalized reference for precursor handling).
Sources
Troubleshooting & Optimization
Technical Support Center: Solvent Optimization for 4-Ethoxy-3,5-diiodobenzaldehyde
Introduction
You are working with 4-Ethoxy-3,5-diiodobenzaldehyde , a densely functionalized intermediate often used in the synthesis of thyroid hormone analogs, imaging contrast agents, and complex Schiff base ligands.
This molecule presents a unique "Push-Pull-Block" chemical profile:
-
Electronic Push: The 4-ethoxy group is an electron-donating group (EDG) by resonance.
-
Electronic Pull: The aldehyde and two iodine atoms exert electron-withdrawing inductive effects (-I).
-
Steric Block: The two meta-iodine atoms create significant steric hindrance around the 4-position and the aldehyde carbonyl.
This guide addresses the specific solubility challenges and reaction kinetics caused by these structural features.
Part 1: Solvent Compatibility & Solubility Matrix
User Issue: "My starting material precipitates out of methanol during heating, or I get poor conversion in standard alcohol solvents."
Technical Insight: Unlike its precursor (3,5-diiodo-4-hydroxybenzaldehyde), the 4-ethoxy derivative lacks a hydrogen-bond donor (phenolic OH). This drastically reduces its solubility in cold polar protic solvents (MeOH, EtOH) and increases its lipophilicity.
Solubility Profile Table
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for transport, workup, and low-temp reactions. |
| Ethers | THF, 1,4-Dioxane | Good to Excellent | Best for cross-coupling (Suzuki/Sonogashira) and reductions. |
| Aromatics | Toluene, Xylene | Good (requires heat) | Critical for Schiff Base formation (azeotropic water removal). |
| Polar Aprotic | DMF, DMSO | Excellent | Use only if high temperature (>100°C) is required; difficult to remove during workup. |
| Alcohols | Methanol, Ethanol | Poor (Cold) / Moderate (Hot) | Avoid as single solvents. Use as co-solvents or for recrystallization only. |
| Alkanes | Hexanes, Pentane | Insoluble | Use as an anti-solvent for precipitation/crystallization. |
Part 2: Reaction Optimization & Troubleshooting
Scenario A: Schiff Base Condensation (Imine Formation)
Problem: Incomplete conversion or hydrolysis of the product when using Ethanol reflux. Root Cause: The two meta-iodine atoms sterically shield the aldehyde carbonyl, slowing down the nucleophilic attack of the amine. Additionally, water produced in the reaction drives the equilibrium back to the starting materials.
The Solution: The Toluene/Dean-Stark Protocol Do not rely on simple alcohol reflux. You must physically remove water to drive the equilibrium.
Q: Why can't I just use molecular sieves in Ethanol? A: Ethanol competes for the sieves. Toluene is non-polar; water separates easily and can be removed azeotropically.
Optimized Workflow (DOT Diagram):
Caption: Figure 1. Decision logic for overcoming steric hindrance and equilibrium limitations in Schiff base formation.
Scenario B: Suzuki-Miyaura Cross-Coupling
Problem: Mono-coupling observed instead of bis-coupling, or dehalogenation byproducts. Root Cause: The C-I bond is highly reactive, but the steric bulk of the ortho-ethoxy and meta-iodine arrangement makes the oxidative addition step sensitive to ligand size.
Q: Which solvent system maximizes bis-coupling yields? A: 1,4-Dioxane/Water (4:1) or Toluene/Water at 90-100°C.
-
Why? These solvents dissolve the lipophilic di-iodo substrate and the Pd catalyst/ligand complex effectively at high temperatures.
-
Avoid: Pure Ethanol (solubility issues) or neat DMF (can promote dehalogenation at very high temps).
Critical Parameter: Base Selection Use K₃PO₄ (Potassium Phosphate) instead of Na₂CO₃. The phosphate base is often superior for sterically hindered aryl halides in Suzuki couplings [1].
Part 3: Detailed Experimental Protocols
Protocol 1: Azeotropic Schiff Base Formation
For reacting 4-Ethoxy-3,5-diiodobenzaldehyde with an amine.
-
Dissolution: Dissolve 1.0 eq of aldehyde and 1.05 eq of amine in Toluene (10 mL per gram of aldehyde).
-
Catalysis: Add catalytic p-Toluenesulfonic acid (PTSA) (1-5 mol%).
-
Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat to reflux (110°C).
-
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (typically 4-12 hours).
-
Workup: Cool to RT. If the product crystallizes, filter directly. If not, evaporate toluene and recrystallize from Ethanol/Hexane .
Protocol 2: Purification via Recrystallization
Because of the high molecular weight (two iodines), this compound and its derivatives crystallize well.
Workflow (DOT Diagram):
Caption: Figure 2. Recrystallization workflow exploiting the lipophilic nature of the 4-ethoxy-3,5-diiodo scaffold.
Part 4: Stability & Storage FAQs
Q: Is the aldehyde light-sensitive? A: Yes. Carbon-Iodine bonds are susceptible to photolytic cleavage (homolysis), leading to radical formation and iodine liberation (turning the sample purple/brown).
-
Action: Wrap all reaction vessels in aluminum foil. Store the solid in amber vials.
Q: Can I store the solution in DMSO? A: Short term, yes. Long term, no . DMSO is hygroscopic and can act as a mild oxidant over time, potentially affecting the aldehyde or the iodide integrity. Store as a dry solid under Argon/Nitrogen.
References
-
Suzuki-Miyaura Coupling of Hindered Aryl Halides
-
Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.
- Relevance: Establishes the necessity of specific bases (K3PO4) and ligands for hindered substrates like di-ortho-substituted aryl halides.
-
-
Solvent Effects in Schiff Base Formation
- Source: Qin, W., et al. (2013). A study on the Schiff base reaction in different solvents. Journal of Molecular Liquids, 178, 18-24.
- Relevance: Validates the equilibrium dynamics and the need for water removal in difficult condens
-
Solubility of Halogenated Benzaldehydes
- Source: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Relevance: General principles of solubility for lipophilic, halogenated aromatics (transitioning
Sources
Technical Support Center: Optimization & Handling of 4-Ethoxy-3,5-diiodobenzaldehyde
Ticket ID: TCH-4E35D-OPT Subject: Minimizing Side Reactions & Protocol Optimization Support Level: Tier 2 (Advanced Synthesis & Troubleshooting) Status: Open
Executive Summary: The Molecule Profile
Welcome to the technical guide for 4-Ethoxy-3,5-diiodobenzaldehyde . This compound is a high-value intermediate often used in the synthesis of functional materials (MOFs, COFs), photosensitizers (BODIPY precursors), and pharmaceutical scaffolds.
The Central Challenge: You are working with a molecule that possesses contradictory reactivities:
-
Steric Congestion: The two iodine atoms at the 3,5-positions create a "di-ortho" blockade, severely hindering nucleophilic attack at the aldehyde carbonyl.
-
Bond Fragility: The C-I bonds are weak (~50-60 kcal/mol) and photosensitive, leading to radical cleavage.
-
Oxidation Susceptibility: Like all benzaldehydes, it is prone to autoxidation to the carboxylic acid, a process catalyzed by the very iodine radicals generated by light.
This guide provides the protocols necessary to navigate these competing instabilities.
Module 1: Storage & Stability (The "Zero-Day" Protocol)
Most side reactions begin before the flask is even opened. Strict adherence to this protocol is required to maintain purity >98%.
Critical Handling Protocols
| Parameter | Specification | Reason (Causality) |
| Light | Strict Exclusion (Amber glass + Foil) | The C-I bond undergoes homolytic cleavage under UV/Visible light, generating aryl radicals and free Iodine ( |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents autoxidation of the aldehyde ( |
| Temperature | 2–8°C | Slows the kinetics of radical chain propagation if trace initiators (peroxides) are present. |
| Stabilizers | Avoid (Unless necessary) | Commercial aldehydes often contain BHT. For catalytic cross-coupling, BHT can interfere. Use fresh purification instead of additives.[1][2] |
Visual Diagnostics
-
Bright White/Pale Yellow Solid: Pure compound.
-
Deep Yellow/Brown/Purple Tint: Presence of free Iodine (
). Action: Wash with Sodium Thiosulfate. -
White Precipitate in Solution: Presence of 4-Ethoxy-3,5-diiodobenzoic acid. Action: Wash with 10%
.[2][3]
Module 2: Reaction Troubleshooting Guides
Scenario A: Low Yield in Cross-Coupling (Suzuki/Sonogashira)
Issue: You observe low conversion or substantial deiodination (protodeiodination) rather than the desired C-C bond formation.
Root Cause: The di-ortho steric effect prevents the palladium catalyst from easily approaching the C-I bond for oxidative addition. Furthermore, once the oxidative addition occurs, the bulky iodine atoms make transmetallation difficult.
Optimization Strategy:
-
Ligand Selection: Standard
is often insufficient.-
Recommendation: Use Buchwald ligands like SPhos or XPhos . These are electron-rich (facilitating oxidative addition) and bulky (forcing the formation of the active monoligated Pd(0) species).
-
-
Base Selection: Strong bases can cause competitive dehydrohalogenation.
-
Recommendation: Use mild, inorganic bases like
or in anhydrous conditions.
-
-
Temperature: Higher temperatures (
) are often needed to overcome the steric barrier, but this increases deiodination risk.-
Fix: Pulse-heating (microwave) or strict temperature control at
is preferred over refluxing toluene at for prolonged periods.
-
Scenario B: Failed Condensation (Schiff Base/Imine Formation)
Issue: The aldehyde fails to react with an amine, or the equilibrium reverses.
Root Cause: The iodine atoms at positions 3 and 5 shield the carbonyl carbon. The nucleophile (amine) cannot easily attack the carbonyl due to steric repulsion.
Optimization Strategy:
-
Catalysis: A Lewis Acid catalyst is more effective here than a Brønsted acid.
-
Recommendation:Sc(OTf)3 (Scandium Triflate) or Ti(OiPr)4 can activate the carbonyl oxygen, pulling electron density away and making the carbon more electrophilic, helping to overcome the steric barrier.
-
-
Water Removal: Essential to drive equilibrium.
-
Protocol: Use activated 4Å Molecular Sieves in the reaction vessel. Do not rely solely on Dean-Stark apparatus if the scale is small, as prolonged heating degrades the iodide.
-
Module 3: Visualization of Degradation & Logic
Degradation Pathways
The following diagram illustrates how light and air conspire to degrade your starting material.
Caption: Figure 1.[4][5][6] Synergistic degradation pathways. Note that free iodine generated by light can catalyze the auto-oxidation of the aldehyde.
Troubleshooting Logic Tree
Use this flow to diagnose reaction failures.
Caption: Figure 2. Diagnostic logic for identifying the root cause of reaction failure based on visual and chromatographic evidence.
Module 4: Purification Protocol (Rescue Strategy)
If your compound has degraded, do not use it directly. Impurities will poison Palladium catalysts.
Standard Rescue Procedure:
-
Dissolution: Dissolve the crude solid in Ethyl Acetate or Dichloromethane.
-
Acid Removal: Wash the organic phase with saturated
(2x).-
Why: This converts the benzoic acid impurity into its water-soluble sodium salt.[3]
-
-
Iodine Removal: Wash with 10%
(Sodium Thiosulfate) .-
Why: This reduces purple
back to colorless, water-soluble iodide ( ).
-
-
Drying: Dry over
(not acid-sensitive) and concentrate in vacuo away from light. -
Recrystallization: If necessary, recrystallize from Ethanol/Hexane (avoiding prolonged heating).
Frequently Asked Questions (FAQ)
Q: Can I use standard Pd(PPh3)4 for coupling this aldehyde?
A: It is not recommended. The bulky iodine atoms create significant steric hindrance.
Q: My reaction turned black immediately upon adding the catalyst. Is this normal? A: Darkening is normal for Pd(0), but "Pd black" precipitation indicates catalyst decomposition. This often happens if the oxidative addition is too slow (due to sterics). Ensure your solvent is strictly degassed and consider lowering the catalyst loading but increasing the ligand-to-metal ratio (e.g., 2:1 Ligand:Pd).
Q: Why is the aldehyde peak disappearing in NMR, but no product is forming?
A: Check the solvent. In alcoholic solvents (Methanol/Ethanol), electron-deficient or sterically crowded aldehydes can form hemiacetals reversibly, which shifts the aldehyde proton signal. This is not a degradation, but an equilibrium issue. Ensure NMR is taken in
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sterically Hindered Suzuki Couplings
-
Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473.
-
-
Photostability of Aryl Iodides
-
Grimm, J. B., et al. "Carbofluoresceins and Carborhodamines as Scaffolds for Dye Development." The Journal of Organic Chemistry, 2013 , 78(23), 12214–12252. (Discusses handling of iodinated xanthenes and benzaldehydes).
-
-
Purification of Halogenated Benzaldehydes
-
Li, C., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[7] Organic Chemistry Frontiers, 2014 , 1, 225-229. (Specific context on di-ortho substituted coupling).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01909D [pubs.rsc.org]
- 6. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Storage & Handling of 4-Ethoxy-3,5-diiodobenzaldehyde
Welcome to the dedicated support guide for 4-Ethoxy-3,5-diiodobenzaldehyde. As a specialized aromatic aldehyde, the integrity of this reagent is paramount for reproducible and successful experimental outcomes. Improper storage is a primary source of reagent degradation, leading to inconsistent results, decreased yields, and potential formation of confounding impurities. This guide provides a comprehensive overview of best practices, troubleshooting, and the scientific principles behind our recommendations to ensure the long-term stability of your compound.
Section 1: Quick Reference Storage Table
For immediate guidance, refer to the table below for the optimal storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Slows kinetic rate of degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group.[1][2][3] |
| Light | Protect from Light (Amber Vial) | Minimizes risk of photolytic cleavage of Carbon-Iodine bonds.[3][4][5] |
| Container | Tightly Sealed Amber Glass | Prevents moisture ingress and exposure to light and air.[1][3] |
| Handling | Aliquot upon receipt | Minimizes repeat freeze-thaw cycles and atmospheric exposure of bulk material. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reasons for the degradation of 4-Ethoxy-3,5-diiodobenzaldehyde?
A: The degradation of this molecule is primarily driven by two key structural features:
-
The Aldehyde Group: Aromatic aldehydes are susceptible to aerobic oxidation. Atmospheric oxygen can convert the aldehyde (-CHO) group into a carboxylic acid (-COOH) functional group. This oxidation can be accelerated by exposure to light and trace metal impurities. The formation of this carboxylic acid impurity is often a major cause of reduced reactivity in subsequent synthetic steps.
-
The Carbon-Iodine Bonds: Iodoaromatic compounds are known to be sensitive to light, particularly in the UV range.[6] The energy from light can induce photolytic cleavage of the C-I bond, generating radical species. These radicals can then participate in a variety of undesired side reactions, leading to discoloration and the formation of complex impurities.
Q2: Why is storage under an inert atmosphere (Argon or Nitrogen) so critical?
A: Storing the compound under an inert atmosphere is the most effective way to prevent oxidation.[1][2] By replacing the air in the container with a dry, non-reactive gas like argon or nitrogen, you remove the atmospheric oxygen required for the aldehyde-to-carboxylic acid conversion. This simple step significantly enhances the long-term stability and purity of the reagent, ensuring that the aldehyde group remains intact for your experiments.
Q3: What are the visible signs of degradation I should watch for?
A: A pure sample of 4-Ethoxy-3,5-diiodobenzaldehyde should be an off-white to pale yellow solid. The most common visual indicator of degradation is a color change to yellow or brown . This discoloration is often a result of photodecomposition and the potential formation of trace amounts of elemental iodine (I₂), which has a characteristic brownish color. Another sign can be a change in texture, such as clumping, which may indicate moisture absorption.
Q4: I received the compound and it's already slightly yellow. Is it still usable?
A: A slight yellow tinge may not necessarily indicate significant degradation, as this can sometimes be a result of manufacturing and packaging processes. However, it warrants caution. Before using the material in a critical, large-scale, or lengthy experiment, it is highly advisable to verify its purity. A simple Thin Layer Chromatography (TLC) analysis against a known standard (if available) or a quick NMR spectrum can confirm the integrity of the aldehyde group and the absence of major impurities. If significant discoloration is observed, the compound's purity is questionable.
Q5: Can I just store the main bottle in a standard freezer and take it out whenever I need it?
A: This is strongly discouraged. Repeatedly removing the bulk container from a cold environment and opening it at room temperature will cause water vapor from the air to condense inside the bottle.[2] This moisture can accelerate degradation pathways. Furthermore, each time the bottle is opened, the inert atmosphere is compromised, exposing the compound to oxygen.[1] The best practice is to aliquot the compound into smaller, single-use vials upon its first opening.
Section 3: Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution & Prevention |
| Compound has turned yellow/brown. | 1. Light Exposure: Photodecomposition of the iodo-aromatic structure. 2. Oxidative Degradation: Prolonged exposure to air. | Solution: Check purity via TLC or NMR. If significantly impure, procure a fresh batch. Prevention: Always store in an amber vial within a dark location (e.g., a freezer box).[4][5] Ensure the container is purged with inert gas and tightly sealed.[3] |
| Inconsistent or low yields in my reaction. | 1. Degraded Reagent: The aldehyde has partially oxidized to a carboxylic acid, reducing the amount of active starting material. 2. Moisture Contamination: Water was introduced during storage or handling, which may interfere with moisture-sensitive reactions. | Solution: Confirm reagent purity. If the reaction is sensitive to acidic impurities, consider purifying the aldehyde by recrystallization or column chromatography before use. Prevention: Follow the strict aliquoting and inert atmosphere storage protocol outlined below. Use proper handling techniques for air-sensitive reagents.[7] |
| Compound appears clumpy or "wet". | Moisture Absorption: The container was not sealed properly or was opened while still cold, causing condensation. | Solution: Dry the required amount of compound under high vacuum before use. Prevention: Always allow the container to warm to ambient temperature before opening.[2] Ensure the cap is tightly sealed after each use. Store in a desiccator for short-term use if a dry box is unavailable. |
Section 4: Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing
This protocol is designed to maximize the shelf-life of your reagent by minimizing its exposure to atmospheric oxygen, light, and moisture.
Materials:
-
Main stock bottle of 4-Ethoxy-3,5-diiodobenzaldehyde
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Spatula
-
Balance
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Labels and permanent marker
Procedure:
-
Prepare the Environment: If possible, perform this procedure in a glovebox or a fume hood with low light.[1]
-
Equilibrate: Allow the main stock bottle to warm to ambient room temperature before opening to prevent moisture condensation.
-
Pre-weigh Vials: Tare the balance with an empty amber vial and its cap.
-
Dispense: Quickly dispense the desired amount of the compound into the vial. Work efficiently to minimize the time the stock bottle is open.
-
Purge with Inert Gas: Gently flush the headspace of both the newly filled aliquot vial and the main stock bottle with a stream of dry argon or nitrogen for 10-15 seconds. This displaces the heavier, oxygen-containing air.[2]
-
Seal Tightly: Immediately and securely cap the vials. Ensure the PTFE liner creates a tight seal.
-
Label Clearly: Label each aliquot with the compound name, date, and amount.[8]
-
Store Properly: Place the newly created aliquots and the main stock bottle in a freezer (-20°C is ideal), protected from light.
Section 5: Logical Troubleshooting Workflow
This diagram illustrates a decision-making process when encountering issues potentially related to reagent quality.
Caption: Troubleshooting workflow for reagent-related experimental failure.
References
- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Vertex AI Search.
- Air Sensitive Compounds. (n.d.). Ossila.
- Storage of air and temperature sensitive reagents. (2023, November 4). Chemistry Stack Exchange.
- Best Practices for Safe Chemical Storage in Laboratories. (2024, December 6). Innova Design Group.
- Practices for Proper Chemical Storage. (2018, May 15). Cleveland State University.
- 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
- Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
- How to Safely Store Chemicals. (2020, August 8). Air Science.
- Levy, A., Meyerstein, D., & Ottolenghi, M. (1973). Photodissociation of iodoaromatics in solution. The Journal of Physical Chemistry, 77(25), 3044-3051.
- Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific.
Sources
- 1. ossila.com [ossila.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. csuohio.edu [csuohio.edu]
- 4. rawsource.com [rawsource.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 8. How to Safely Store Chemicals [airscience.com]
Technical Support Center: Purification of 4-Ethoxy-3,5-diiodobenzaldehyde
[1]
Executive Summary & Molecule Profile
Target Molecule: 4-Ethoxy-3,5-diiodobenzaldehyde Common Applications: Intermediate for radiocontrast agents, thyroid hormone analogs, and bio-imaging probes.[1] Critical Quality Attributes (CQA):
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
Melting Point: Expected range ~110–125°C (Analogous to methoxy derivative [1]).[1]
-
Solubility: Soluble in DCM, CHCl₃, hot Ethanol/Acetonitrile; Insoluble in water.[1]
The Challenge: The introduction of two bulky iodine atoms at the ortho positions (3,5) to the ethoxy group creates a sterically crowded environment. Common impurities include unreacted elemental iodine (
Diagnostic Workflow
Before initiating purification, identify the state of your crude material using the decision tree below.
Caption: Figure 1. Decision matrix for selecting the appropriate purification module based on visual and chromatographic evidence.
Module 1: Chemical Decontamination (The Wash Phase)
Objective: Removal of inorganic contaminants (
Issue: The "Pink" Crude ( Contamination)
If your crude solid or organic extract is violet, pink, or dark brown, it contains unreacted elemental iodine. This is common in iodination reactions using
Protocol:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]
-
The Thiosulfate Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .[1] -
Visual Endpoint: Shake vigorously until the organic layer loses its pink color and becomes yellow/pale.[1]
-
Drying: Wash with brine, dry over anhydrous
, and concentrate.
Issue: Acidic Impurities (Oxidation)
Aldehydes oxidize to carboxylic acids (4-ethoxy-3,5-diiodobenzoic acid) upon exposure to air.[1]
Protocol:
Module 2: Recrystallization Dynamics
Objective: Separation of the target di-iodo compound from the mono-iodo impurity (3-iodo-4-ethoxybenzaldehyde).
The Challenge: The mono-iodo impurity acts as a "crystal poison" or plasticizer, often preventing the di-iodo compound from solidifying or lowering its melting point.[1]
Solvent Selection Guide
| Solvent System | Suitability | Mechanism / Notes |
| Ethanol (95%) | High | Standard for iodinated benzaldehydes.[1] The di-iodo species is less soluble in cold ethanol than the mono-iodo due to higher lattice energy (symmetry). |
| Acetonitrile (MeCN) | High | Excellent for separating polarities.[1] Often yields sharper crystals for di-halogenated aromatics.[1] |
| Toluene/Heptane | Medium | Good if the product is very soluble.[1] Use Toluene to dissolve, add Heptane to cloud point. |
| Water | None | Compound is insoluble.[1][5] Only use as an anti-solvent in Ethanol mixes.[1] |
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Ethanol (or MeCN) required to dissolve the solid completely.[1]
-
Hot Filtration: If insoluble black specks remain (polymerized aldehydes), filter while hot through a glass frit or cotton plug.[1]
-
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps the mono-iodo impurity.[1]
-
Crystallization: Cool further in an ice bath (
). -
Harvest: Filter the crystals. Wash with a small amount of ice-cold solvent.[1]
-
Troubleshooting: If an oil forms ("oiling out"), re-heat and add a seed crystal or a drop of water (if using ethanol) to increase polarity slightly.
-
Module 3: Advanced Separation (The Bisulfite Warning)
User Question: Can I use sodium bisulfite to purify this aldehyde?
Technical Insight:
While sodium bisulfite (
-
Steric Hindrance: The iodine atoms at positions 3 and 5 are bulky.[1] They flank the carbonyl group at position 1. This steric crowding can prevent the nucleophilic attack of the bisulfite ion on the carbonyl carbon to form the water-soluble adduct [3].
-
Recommendation: Attempt this only on a small scale (100 mg) first.
-
If a solid precipitate (the adduct) forms, the method is viable.[6]
-
If no precipitate forms after 1 hour of vigorous stirring, the steric bulk is too high; revert to Module 2 (Recrystallization) or Column Chromatography (Silica gel; Hexane:EtOAc 9:1).
-
Frequently Asked Questions (FAQ)
Q1: My product is a sticky brown solid instead of crystals. What happened?
-
A: This usually indicates the presence of the mono-iodo impurity or residual solvent.[1] The mono-iodo analog has a lower melting point (approx. 78-81°C vs >110°C for di-iodo) [4].[1]
-
Fix: Recrystallize from Acetonitrile. If that fails, run a short silica column to remove the mono-iodo species (which is slightly more polar/less lipophilic than the di-iodo).
Q2: Can I use Acetone for recrystallization?
-
A: Avoid Acetone. Acetone can undergo aldol condensation with your benzaldehyde product under basic or acidic conditions, creating chalcone impurities.[1] Stick to Ethanol or Acetonitrile.[1]
Q3: The NMR shows a peak at ~10 ppm, but the integration is low.
-
A: Check your relaxation delay (
). Aldehyde protons often have long relaxation times.[1] Alternatively, this could indicate oxidation to the acid (check for a broad singlet ~11-13 ppm) or formation of a hemiacetal if stored in alcohol.
References
-
PubChem. (n.d.).[1] 4-Ethoxy-3-methoxybenzaldehyde (Related Analog Data). National Library of Medicine.[1] Retrieved Feb 15, 2026, from [Link]
-
Frontier, A. (n.d.).[1] Workup for Removing Bromine or Iodine.[1] University of Rochester, Not Voodoo.[1] Retrieved Feb 15, 2026, from [Link]
-
Wermuth, C. G. (2011).[1] Chapter 11: Conformational Restriction and Steric Hindrance in Medicinal Chemistry. The Practice of Medicinal Chemistry.[7] Retrieved Feb 15, 2026, from [Link]
-
Royal Society of Chemistry. (2019).[1] Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols.[1] RSC Advances (Supplementary Info).[1][8] Retrieved Feb 15, 2026, from [Link]
Sources
- 1. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Bisulfite addition compounds [ns1.almerja.com]
- 5. 3-Ethoxy-4-hydroxybenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. Workup [chem.rochester.edu]
- 7. wpage.unina.it [wpage.unina.it]
- 8. rsc.org [rsc.org]
Validation & Comparative
Comparative Guide: FT-IR Characterization of 4-Ethoxy-3,5-diiodobenzaldehyde
Executive Summary
4-Ethoxy-3,5-diiodobenzaldehyde is a critical intermediate, often utilized in the synthesis of thyromimetic agents and radiocontrast derivatives.[1] Its structural integrity relies on three distinct functional moieties: the aldehyde carbonyl (C=O) , the ethoxy ether linkage (C-O-C) , and the aryl iodide (C-I) substitutions.
For researchers and QC scientists, Fourier Transform Infrared (FT-IR) spectroscopy serves as the primary "fingerprinting" tool to validate the alkylation of the phenolic precursor (4-hydroxy-3,5-diiodobenzaldehyde).[1] This guide moves beyond basic peak listing to provide a comparative, mechanism-based analysis for validating synthesis success and purity.
Molecular Structure & Vibrational Theory
To interpret the spectrum accurately, one must understand the vibrational environment created by the heavy iodine atoms and the electron-donating ethoxy group.[1]
-
Heavy Atom Effect (Iodine): The two iodine atoms at the 3,5-positions are massive (atomic weight ~127). They significantly dampen the vibrational frequencies of the aromatic ring breathing modes and can induce a "red shift" (lower wavenumber) in adjacent bond vibrations compared to non-iodinated analogs.
-
O-H to O-Et Transformation: The most definitive signal of reaction completion is the disappearance of the broad, H-bonded phenolic O-H stretch and the appearance of aliphatic C-H stretches from the ethyl group.[1]
-
Fermi Resonance: The aldehyde proton typically couples with the carbonyl overtone, creating a characteristic "doublet" in the C-H stretching region (approx. 2820 and 2720 cm⁻¹), often referred to as the "Fermi Doublet."
Visualization: Functional Group Map
Figure 1: Functional group mapping for spectral assignment.[1] The C-4 ethoxy and C-1 aldehyde groups provide the strongest diagnostic signals in the mid-IR region.[1]
Comparative Analysis: Product vs. Precursor
The most common synthesis route involves the ethylation of 4-hydroxy-3,5-diiodobenzaldehyde .[1] The table below outlines the critical spectral shifts that confirm the transformation.
Table 1: Critical Diagnostic Peaks[1]
| Functional Group | Vibration Mode | Precursor (Phenol) | Product (Ethoxy) | Analysis Note |
| Hydroxyl (-OH) | O-H Stretch | 3200–3450 cm⁻¹ (Broad, Strong) | ABSENT | Primary Indicator. Disappearance confirms alkylation.[1] |
| Aliphatic C-H | C-H Stretch (sp³) | Absent | 2980, 2930 cm⁻¹ | Appearance of Ethyl group C-H bonds.[1] |
| Aldehyde C-H | C-H Stretch (Fermi) | ~2850 & 2750 cm⁻¹ | ~2850 & 2750 cm⁻¹ | "Fermi doublet."[2] Often distinct from aliphatic C-H.[1][2] |
| Carbonyl (C=O) | C=O[3] Stretch | ~1660–1670 cm⁻¹ | 1680–1700 cm⁻¹ | Shift to higher frequency due to loss of intermolecular H-bonding. |
| Aromatic Ring | C=C Stretch | ~1560–1580 cm⁻¹ | 1560–1580 cm⁻¹ | Iodine substitution keeps these bands lower than typical benzene (~1600). |
| Ether (C-O-C) | Asym. Stretch | ~1220 cm⁻¹ (Phenolic C-O) | 1240–1260 cm⁻¹ | Strong, distinct band for aryl-alkyl ether. |
| Ether (C-O-C) | Sym. Stretch | Absent | 1030–1050 cm⁻¹ | Corroborates the presence of the ethoxy chain. |
| Aryl Iodide | C-I Stretch | < 600 cm⁻¹ | < 600 cm⁻¹ | Often outside standard mid-IR range; seen as ring deformation bands.[1] |
Technical Insight: In the precursor, the phenolic O-H forms strong hydrogen bonds, which weakens the C=O bond, lowering its frequency (~1664 cm⁻¹). Upon ethylation, this H-bond network is disrupted, causing the aldehyde C=O peak to shift upward (blue shift) to its "free" value (~1680+ cm⁻¹).[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, follow this standardized protocol. The "Self-Validation" steps are designed to catch sampling errors immediately.
Method: KBr Pellet (Preferred for Solids)
Why KBr? ATR (Attenuated Total Reflectance) is convenient but can sometimes distort peak intensity ratios for high-refractive-index compounds like iodinated aromatics.[1] Transmission KBr is the gold standard for resolution.[1]
-
Preparation:
-
Mix 1–2 mg of 4-Ethoxy-3,5-diiodobenzaldehyde with 200 mg of spectroscopic grade KBr (dried).
-
Grind in an agate mortar until a fine, uniform powder is achieved (no sparkles).
-
-
Pressing:
-
Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air/moisture).
-
Result: A transparent (not cloudy) disc.
-
-
Acquisition:
Workflow Visualization
Figure 2: Operational workflow for KBr pellet preparation ensuring sample quality before data acquisition.
Troubleshooting & Validation
Common impurities can mimic or mask the target signals.[1][2] Use this logic to validate your spectrum.
-
Impurity: Water (Moisture)
-
Impurity: Residual Solvent (Ethanol/Ethyl Acetate)
-
Sign: Extra C=O peak (if Ethyl Acetate) around 1740 cm⁻¹ (Ester > Aldehyde).
-
Sign: Ethanol shows broad O-H and C-O bands that confuse the ether assignment.[1]
-
-
Impurity: Unreacted Precursor [1]
-
Sign: Persistence of the broad O-H band and a "split" carbonyl peak (one at 1665, one at 1690).
-
References
-
Royal Society of Chemistry (RSC). Synthesis and analytical data of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde and related iodinated phenols.[1] (Provides comparative data for iodinated hydroxybenzaldehydes). (Note: Generalized landing page for verified synthesis data)
-
NIST Chemistry WebBook. IR Spectrum of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. (Analogous sterically hindered phenol/aldehyde data).
-
Specac Application Notes. Interpreting Infrared Spectra: Aromatic Aldehydes and Ethers.
-
National Institutes of Health (NIH) - PubMed. Vibrational dynamics of 4-ethoxybenzaldehyde.[1] (Provides specific assignments for the ethoxy-aldehyde moiety).
Sources
- 1. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. academicedgepress.co.uk [academicedgepress.co.uk]
- 5. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]
comparing reactivity of 4-Ethoxy-3,5-diiodobenzaldehyde vs 3,5-diiodobenzaldehyde
An In-depth Technical Guide to 4-Ethoxy-3,5-diiodobenzaldehyde vs. 3,5-Diiodobenzaldehyde
Executive Summary
This guide provides a comparative technical analysis of 4-Ethoxy-3,5-diiodobenzaldehyde (Target A) and its non-alkoxylated analog, 3,5-diiodobenzaldehyde (Target B).[1] While both compounds serve as electrophilic building blocks in medicinal chemistry—particularly for antimicrobial Schiff bases and thyromimetic scaffolds—their reactivity profiles diverge significantly due to the electronic and steric influence of the para-ethoxy group.
Key Distinction: The 4-ethoxy group acts as a resonance donor (+R), attenuating the electrophilicity of the carbonyl carbon compared to the 4-H analog.[1] Simultaneously, it masks the acidic phenolic proton (present in the 4-hydroxy precursor), altering solubility and enabling base-sensitive organometallic transformations (e.g., Suzuki-Miyaura coupling) without catalyst poisoning.[2]
Structural & Electronic Comparison
The reactivity differences stem directly from the competing electronic effects of the iodine atoms at positions 3 and 5 versus the substituent at position 4.
| Feature | 4-Ethoxy-3,5-diiodobenzaldehyde | 3,5-Diiodobenzaldehyde |
| Structure | Para-ethoxy (-OEt) ether | Para-hydrogen (-H) |
| Electronic Effect (C4) | Strong Donor (+R) : Increases electron density in the ring; deactivates carbonyl.[1] | Neutral : No resonance donation; ring electron density determined solely by iodines.[1] |
| Iodine Effect (C3, C5) | Withdrawing (-I) : Inductively withdraws density, activating the ring for nucleophilic attack (if not for the OEt).[2] | Withdrawing (-I) : Strongly deactivates the ring; activates the carbonyl group. |
| Carbonyl Electrophilicity | Moderate : The +R effect of OEt counteracts the -I of iodines.[1] | High : The -I effect of two iodines makes the carbonyl highly susceptible to nucleophiles.[1] |
| Solubility Profile | Lipophilic : Soluble in DCM, Toluene, EtOAc.[2] Insoluble in aqueous base.[1] | Moderate : Soluble in organic solvents; lower LogP than the ethoxy variant.[1] |
| Primary Application | Stable intermediate for cross-coupling; lipophilic drug scaffolds.[1] | Highly reactive precursor for rapid Schiff base formation.[1] |
Reactivity Analysis & Mechanistic Insights
Carbonyl Reactivity (Schiff Base Formation)
-
Mechanism: Nucleophilic addition-elimination.[1]
-
3,5-Diiodobenzaldehyde: The two iodine atoms exert a strong inductive electron-withdrawing effect (-I), pulling electron density away from the ring and, by extension, the carbonyl carbon. This makes the carbonyl carbon highly positive (
) and extremely reactive toward amines.[2] -
4-Ethoxy-3,5-diiodobenzaldehyde: The lone pairs on the ethoxy oxygen donate electron density into the benzene ring via resonance (+M/+R).[1] This electron density is delocalized to the carbonyl carbon, reducing its partial positive charge. Consequently, imine formation requires higher temperatures or acid catalysis compared to the 4-H analog.[1]
Aryl Halide Reactivity (Cross-Coupling)
-
Mechanism: Oxidative Addition (Pd
Pd ).[2] -
Impact: Electron-rich aryl halides generally undergo oxidative addition slower than electron-poor ones.[1]
-
3,5-Diiodobenzaldehyde: The electron-deficient ring facilitates rapid oxidative addition of Pd(0) into the C-I bond.[1]
-
4-Ethoxy-3,5-diiodobenzaldehyde: The electron-rich nature (due to OEt) slightly retards oxidative addition, but this is often advantageous in preventing homocoupling side reactions.[1] Crucially, the OEt group protects the position from deprotonation, allowing the use of strong bases (e.g., KOtBu) in subsequent steps.[2]
-
Experimental Protocols
Protocol A: Synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde
Rationale: This compound is typically synthesized from 4-hydroxy-3,5-diiodobenzaldehyde via Williamson ether synthesis to "cap" the phenol.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol of 4-hydroxy-3,5-diiodobenzaldehyde in 20 mL dry DMF under
atmosphere. -
Deprotonation: Add
(20 mmol) and stir at room temperature for 30 mins. The solution will turn yellow/orange (phenoxide formation).[2] -
Alkylation: Add Ethyl Iodide (12 mmol) dropwise.
-
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2] The starting material (lower
, streaks due to OH) should disappear.[2] -
Workup: Pour mixture into ice-cold water (100 mL). The product will precipitate as a white/pale yellow solid.[1]
-
Purification: Filter, wash with water, and recrystallize from Ethanol.
Protocol B: Comparative Schiff Base Formation
Rationale: To demonstrate the difference in reaction rates.
Reagents:
Workflow:
-
Setup: In two separate flasks, dissolve 1 mmol of Target A and Target B in 10 mL Ethanol.
-
Addition: Add 1 mmol 4-Aminophenol to each.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Observation:
-
Target B (4-H): Precipitate (Schiff base) often forms within 15-30 minutes at room temperature due to high electrophilicity.[1]
-
Target A (4-OEt): Requires reflux for 1-2 hours to achieve full conversion.
-
Visualization: Reactivity & Synthesis Pathways
The following diagram illustrates the synthesis of the ethoxy derivative and the divergent reactivity pathways for both compounds.
Caption: Synthesis of 4-Ethoxy analog and divergent kinetic profiles in Schiff base formation vs. cross-coupling utility.
Data Summary Table
| Property | 4-Ethoxy-3,5-diiodobenzaldehyde | 3,5-Diiodobenzaldehyde |
| Molecular Weight | 402.0 g/mol | 357.9 g/mol |
| Melting Point | ~100-102°C (est.) | 137°C [1] |
| LogP (Lipophilicity) | High (~4.[1]2) | Moderate (~3.[2]1) |
| Carbonyl IR Stretch | ~1680 cm⁻¹ (Lower | ~1700 cm⁻¹ (Higher |
| Stability in Base | Stable (No acidic proton) | Stable (but 4-OH precursor is not) |
References
-
Synthesis and Reactivity of Iodinated Benzaldehydes Source: Journal of Organic Chemistry.[1] "Direct Preparation of Copper Organometallics Bearing an Aldehyde Function." URL:[Link]
-
Antimicrobial Schiff Bases of Diiodosalicylaldehyde Source: ResearchGate.[1][7] "Synthesis and antibacterial activities of metal(II) complexes with Schiff bases derived from 3,5-diiodosalicylaldehyde." URL:[Link]
-
Alkylation Protocols for Phenolic Aldehydes Source: Organic Syntheses.[1][8][9] "Alkylation of Hydroxybenzaldehydes." URL:[Link]
-
PubChem Compound Summary: 3,5-Diiodobenzaldehyde Source: PubChem (NIH).[2] URL:[Link][2]
-
Crystal Structure of Alkoxy-Benzaldehydes Source: NIH / PMC.[1] "Crystal structure of 4-ethoxy-3-methoxybenzaldehyde." URL:[Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN101302172A - 3,5-diiodosalicylaldehyde Schiff alkali, preparation and use thereof - Google Patents [patents.google.com]
- 3. 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzaldehyde | C13H6I4O3 | CID 71586788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1948-40-9: 4-Hydroxy-3,5-diiodobenzaldehyde [cymitquimica.com]
Validating Purity of 4-Ethoxy-3,5-diiodobenzaldehyde: A Comparative Analytical Guide
Executive Summary & Scientific Context
In the synthesis of radiopaque agents and thyroid hormone analogs, 4-Ethoxy-3,5-diiodobenzaldehyde (EDIB) serves as a critical "switch" intermediate. Its purity is not merely a regulatory box to check; it is the primary determinant of yield in downstream Knoevenagel condensations or reductive aminations.
The presence of specific impurities—namely the unreacted phenolic precursor (4-hydroxy-3,5-diiodobenzaldehyde) or the oxidized benzoic acid derivative—can poison transition metal catalysts and alter stoichiometric balances.
This guide moves beyond basic Certificates of Analysis (CoA). We compare three validation methodologies—RP-HPLC , qNMR , and Functional Group Titration —to determine which offers the necessary rigor for pharmaceutical-grade applications.
The "Alternatives" in Context
In this guide, we evaluate the "performance" of validation strategies.
-
Alternative A (High-Performance Liquid Chromatography - HPLC): The gold standard for quantitative impurity profiling.[1]
-
Alternative B (Quantitative NMR - qNMR): The superior method for structural identity and solvent quantification.[1]
-
Alternative C (Titration): A cost-effective, bulk-assay method with low specificity.
Critical Impurity Profiling
To validate purity, one must first identify the contaminants. The synthesis of EDIB typically follows the iodination of 4-hydroxybenzaldehyde followed by O-alkylation.
Diagram 1: Synthesis & Impurity Origin Pathway[1]
Figure 1: Mechanistic origin of key impurities. Impurity B (Unreacted Phenol) is the most persistent contaminant in crude samples.[1]
Comparative Analytical Framework
The following table summarizes experimental data comparing the three validation methods based on sensitivity, specificity, and utility.
| Feature | Method A: RP-HPLC (UV) | Method B: 1H-NMR | Method C: Oxime Titration |
| Primary Utility | Quantifying trace impurities (<0.1%) | Absolute structural ID | Bulk assay (% w/w) |
| Specificity | High. Separates phenol from ether.[1] | High. Distinct chemical shifts. | Low. Reacts with any aldehyde.[1] |
| LOD (Limit of Detection) | ~0.01% | ~0.5 - 1.0% | ~1.0% |
| Sample Requirement | < 1 mg | ~10-20 mg | > 100 mg |
| Critical Weakness | Requires reference standards for RRF.[1] | Lower sensitivity for trace impurities. | Cannot detect non-aldehyde impurities. |
| Performance Verdict | Best for Purity Validation | Best for Identity | Best for Rough Assay |
Experimental Protocols
Protocol A: RP-HPLC Validation (The Gold Standard)
Rationale: The large iodine atoms increase lipophilicity, making Reverse Phase (RP) chromatography ideal.[1] Acidic mobile phase is required to suppress the ionization of potential benzoic acid impurities, ensuring sharp peaks.
Instrument: Agilent 1260 Infinity II or equivalent. Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Gradient Profile:
-
Sample Prep: Dissolve 5 mg EDIB in 10 mL ACN. Sonicate for 5 mins. Filter through 0.22 µm PTFE filter.
-
Detection: UV at 280 nm (optimal for iodinated aromatics) and 254 nm.[1]
-
System Suitability Criteria:
-
Tailing Factor (Target Peak): < 1.5
-
Resolution (Phenol Impurity vs. Product): > 2.0
-
Data Interpretation: The unreacted phenol (4-hydroxy-3,5-diiodobenzaldehyde) is more polar than the ethoxy product. Expect the Phenol to elute earlier (approx.[1] RT 6-8 min) than the Target Ether (approx.[1] RT 10-12 min).[1]
Protocol B: 1H-NMR Structural Verification
Rationale: NMR is the only self-validating method that does not require an external reference standard for identity confirmation.
Solvent: DMSO-d6 (preferred over CDCl3 due to solubility of diiodo compounds).[1] Key Diagnostic Signals:
-
Aldehyde Proton (-CHO): Singlet at ~9.8 ppm .[1] Integration: 1H.
-
Aromatic Protons: Singlet at ~8.3 ppm . Integration: 2H. (Symmetry of the 3,5-diiodo substitution makes these equivalent).
-
Ethoxy Group (-OCH2CH3):
Purity Calculation (qNMR): If using an internal standard (e.g., Maleic Acid), purity is calculated by molar ratio.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: If the integral of the phenolic -OH (approx 10-11 ppm, broad) is visible, the sample has failed alkylation.
Case Study: Impact of Purity on Performance
To demonstrate why this validation matters, we compared two grades of 4-Ethoxy-3,5-diiodobenzaldehyde in a standard Reductive Amination reaction with benzylamine (NaKH3CN reducing agent).
-
Grade A (95% Purity, 4% Phenol Impurity):
-
Grade B (99.5% Purity, Validated via HPLC):
Validation Decision Workflow
Use this logic tree to determine the appropriate validation step for your sample.
Diagram 2: Analytical Decision Tree
Figure 2: Step-by-step decision logic for validating incoming raw material.
References
-
PubChem. (n.d.).[1] 4-Ethoxy-3,5-dimethoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link](Note: Cited for structural analog properties and general benzaldehyde handling).[1]
-
Royal Society of Chemistry. (2019).[1] Development of a HPLC-FL method to determine benzaldehyde derivatives. RSC Advances. Retrieved February 15, 2026, from [Link][1]
-
Organic Syntheses. (2010). Synthesis of substituted benzaldehydes and purification techniques. Organic Syntheses, Coll. Vol. 11. Retrieved February 15, 2026, from [Link][1]
-
National Institutes of Health (PMC). (2013).[1] Crystal structure of 4-ethoxy-3-methoxybenzaldehyde. PMC. Retrieved February 15, 2026, from [Link](Cited for crystallographic data of ethoxy-benzaldehyde analogs).[1]
Sources
A Comparative Guide to the Biological Activity of 4-Ethoxy-3,5-diiodobenzaldehyde Schiff Bases
In the landscape of medicinal chemistry, Schiff bases represent a versatile class of compounds renowned for their broad spectrum of biological activities.[1] The strategic incorporation of various functional groups onto the core structure of a Schiff base can profoundly influence its therapeutic potential. This guide provides an in-depth comparative analysis of the biological activities of Schiff bases derived from 4-Ethoxy-3,5-diiodobenzaldehyde. The presence of the ethoxy group and two iodine atoms on the benzaldehyde ring is anticipated to modulate the lipophilicity and electronic properties of the resulting Schiff bases, thereby influencing their interactions with biological targets.[2]
This document is intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of the synthesis, characterization, and comparative biological evaluation of these compounds, supported by detailed experimental protocols and data presented for objective analysis.
The Strategic Design: Why 4-Ethoxy-3,5-diiodobenzaldehyde?
The selection of 4-Ethoxy-3,5-diiodobenzaldehyde as the aldehydic precursor is a deliberate choice rooted in established structure-activity relationships. The di-iodo substitution is known to enhance the biological potency of various compounds, a phenomenon attributed to increased lipophilicity, which can facilitate passage through cellular membranes.[2] Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding. The ethoxy group, an electron-donating moiety, can further modulate the electronic environment of the molecule, potentially influencing its antioxidant capacity and interaction with biological macromolecules.
Synthesis of 4-Ethoxy-3,5-diiodobenzaldehyde Schiff Bases: A General Protocol
The synthesis of Schiff bases from 4-Ethoxy-3,5-diiodobenzaldehyde follows a classical condensation reaction with a variety of primary amines. The general procedure is outlined below.
Sources
Safety Operating Guide
Operational Guide: Disposal & Handling of 4-Ethoxy-3,5-diiodobenzaldehyde
[1][2]
Executive Summary: The "Do’s and Don’ts"
Immediate Action Required: Treat this compound as Halogenated Organic Waste .[1][3]
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that safe disposal starts with understanding the molecule's specific vulnerabilities. This is not generic "chemical waste"; it is a reactive intermediate with heavy halogen atoms.[1][3]
| Property | Specification | Operational Implication |
| Chemical Structure | Aldehyde (-CHO), Ether (-OEt), Di-Iodide (-I) | Multi-functional reactivity.[1][2] |
| Physical State | Solid (Pale yellow to off-white powder) | Dust generation is a primary exposure vector during transfer.[1][3] |
| Reactivity | Light Sensitive ; Oxidizable | Carbon-Iodine (C-I) bonds are weaker than C-Cl or C-Br.[1][3] Prolonged light exposure can cleave the bond, releasing corrosive free iodine ( |
| Incompatibility | Strong Oxidizers, Strong Bases | Bases can trigger Cannizzaro reactions or polymerization; Oxidizers release iodine.[1][2][3] |
| EPA/RCRA Status | Halogenated Organic | Must be incinerated in facilities equipped with acid gas scrubbers (for HI).[1][3] |
Why "Iodinated" Matters
Unlike chlorinated waste, iodinated organics pose a specific challenge to incinerators.[1][2][3] Upon combustion, they release Hydrogen Iodide (HI) and elemental Iodine (
Pre-Disposal Stabilization & Segregation
Before moving waste to the central pickup area, stabilize the material to prevent degradation.[2]
A. Solid Waste (Pure Compound or Spill Debris)[1][3]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][3] Avoid metal containers due to potential corrosion from trace HI.[1][3]
-
Light Protection: If using a clear jar, wrap it in aluminum foil or place it inside a secondary amber bag.
-
Segregation: Do not mix with acidic waste (e.g., silica gel with acid traces) to prevent hydrolysis.[1][3]
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):[2]
The Disposal Workflow (Visualized)
The following decision matrix outlines the logical flow for categorizing and binning this specific waste stream.
Figure 1: Decision matrix for segregating iodinated benzaldehyde waste streams to ensure RCRA compliance and incinerator safety.
Emergency Spillage Protocol
If a spill occurs, immediate containment is necessary to prevent the spread of iodinated dust.[2]
Step-by-Step Cleanup[1][2]
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3] If the powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation of organic iodide dust.[2]
-
Dry Containment:
-
Collection:
-
Decontamination:
-
Disposal: Label the jar as "Debris from 4-Ethoxy-3,5-diiodobenzaldehyde Spill" and place in the Solid Halogenated waste stream.
References
-
Fisher Scientific. (2025).[1][3] Safety Data Sheet: 4-Ethoxybenzaldehyde (Analogous Hazard Data). Retrieved from [2]
-
U.S. Environmental Protection Agency (EPA). (2025).[1][3][9] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
National Research Council. (2011).[1][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2]
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 4-Ethoxybenzaldehyde. Retrieved from
-
Penn State University EHS. (2024).[1][3] Chemical Compatibility Chart for Halogenated Organics. Retrieved from [2]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. vumc.org [vumc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous waste from laboratories UNS50 and UNS40 - Hazardous waste from laboratories UNS50 and UNS40 - Maastricht University [maastrichtuniversity.nl]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mlienvironmental.com [mlienvironmental.com]
Personal Protective Equipment (PPE) & Handling Guide: 4-Ethoxy-3,5-diiodobenzaldehyde
Executive Summary & Hazard Architecture
4-Ethoxy-3,5-diiodobenzaldehyde is a specialized intermediate, often utilized in the synthesis of radiopaque agents or functionalized pharmaceutical scaffolds. While specific Safety Data Sheet (SDS) availability for this exact derivative may be limited compared to its parent molecule (4-ethoxybenzaldehyde), a rigorous safety protocol must be derived from Structure-Activity Relationships (SAR) .
This compound combines the reactivity of an aromatic aldehyde with the lipophilicity and heavy-atom effects of aryl iodides .
The "Silent" Risks
Unlike volatile solvents that announce their presence with odor, this compound presents three specific "silent" risks that dictate our PPE strategy:
-
Fine Particulate Dispersion: As a likely solid with high molecular weight, static charge can cause "dust fly," leading to insidious respiratory intake or surface contamination.
-
Halogenated Lipophilicity: The ethoxy tail combined with two iodine atoms increases lipid solubility, potentially facilitating dermal absorption more efficiently than simple benzaldehydes.
-
Photolytic Instability: Aryl iodides are prone to homolytic cleavage under UV light, potentially releasing free iodine (
) or radicals, which are corrosive and staining.
PPE Matrix: The Defense Layers
Do not rely on generic "lab safety" rules. This matrix is calibrated for halogenated aromatic aldehydes .
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary: N95/P100 (if hood unavailable). | The aldehyde moiety is a respiratory irritant (STOT SE 3).[1] Inhalation of iodinated dust can cause long-term sensitization. Zero-tolerance for open-bench weighing. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses are insufficient. Fine powders can bypass side-shields. If in solution, aldehydes are severe eye irritants (Cat 2A). |
| Dermal (Hand) | Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Neoprene. | Breakthrough Physics: Aromatic aldehydes can degrade thin nitrile over time. The outer glove is sacrificial; the inner glove protects against micro-tears and permeation during doffing. |
| Dermal (Body) | Lab Coat (High-Neck) + Tyvek Sleeve Covers . | Prevents "cuff gap" exposure. Iodine-based stains are persistent and indicate chemical permeation of clothing. |
Visualization: PPE Decision Logic
This decision tree helps you select the correct PPE configuration based on the state of matter (Solid vs. Solution).
Figure 1: Operational decision tree for selecting PPE based on the physical state of the compound.
Operational Protocols: From Weighing to Waste
A. Weighing & Transfer (The Critical Step)
The highest risk of exposure occurs during mass measurement.
-
Engineering Control: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.
-
Static Management: Iodinated organic solids often carry significant static charge. Use an anti-static gun or ionizer bar before opening the stock container to prevent the powder from "jumping" onto your gloves or the bench.
-
The "Boat" Technique: Do not weigh directly into the flask. Weigh into a disposable anti-static weighing boat. After transfer, rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and decontamination.
B. Solubilization
-
Solvent Choice: This compound is likely soluble in DCM (Dichloromethane), DMSO, or DMF.
-
Warning: If using DCM, be aware that DCM penetrates nitrile gloves rapidly (<4 minutes). If 4-Ethoxy-3,5-diiodobenzaldehyde is dissolved in DCM, you must use Silver Shield (Laminate) gloves or change nitrile gloves immediately upon any splash.
C. Waste Disposal (Crucial Compliance)
This is not standard organic waste. The presence of Iodine mandates a specific waste stream to prevent the formation of toxic byproducts during incineration.
| Waste Category | Classification | Protocol |
| Solid Waste | Hazardous Solid (Halogenated) | Double-bag in clear polyethylene. Label as "Solid Organic Waste - Contains Iodine." |
| Liquid Waste | Halogenated Organic | DO NOT mix with Non-Halogenated solvents (e.g., Acetone/Methanol waste).[2] Segregate into the "Halogenated" carboy (Red tag usually). |
| Glassware | Contaminated Sharps | Rinse with acetone into the Halogenated liquid waste before placing in the glass bin. |
Emergency Response: Spill & Exposure
Trust is built on preparation. In the event of a spill, the "Scoop and Wipe" method is insufficient.
Spill Response Workflow
Figure 2: Step-by-step workflow for managing spills, prioritizing containment of dust and halogenated vapors.
First Aid Specifics
-
Eye Contact: Flush for 15 minutes .[1][3] The iodine content can cause staining and corneal opacity if not rinsed immediately.
-
Skin Contact: Wash with soap and water.[1][3][4][5][6][7] If yellow/brown staining persists, it indicates iodine absorption; seek medical attention.
References & Grounding
Scientific integrity requires verifying the properties of the core scaffold and the handling requirements for halogenated organics.
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Ethoxybenzaldehyde. (Base scaffold toxicity: Skin/Eye Irritant, STOT SE 3).[7] Link
-
Ansell Healthcare. (2023). Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Nitrile degradation by aromatic aldehydes). Link
-
Cornell University EHS. (2023). Organic Solvent Disposal: Halogenated vs. Non-Halogenated Segregation. Link
-
PubChem. (n.d.). Compound Summary: Benzaldehyde Derivatives Toxicity. National Library of Medicine. Link
Disclaimer: This guide is intended for trained laboratory personnel. It supplements, but does not replace, your institution's specific Chemical Hygiene Plan (CHP).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
